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  • Product: 2-(Butoxymethyl)-4-tert-butylphenol
  • CAS: 112384-27-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural, Mechanistic, and Synthetic Profiling of 2-(Butoxymethyl)-4-tert-butylphenol

Executive Summary As a Senior Application Scientist, I frequently encounter phenolic scaffolds designed for highly specific microenvironments. 2-(Butoxymethyl)-4-tert-butylphenol (CAS: 112384-27-7) is a prime example of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter phenolic scaffolds designed for highly specific microenvironments. 2-(Butoxymethyl)-4-tert-butylphenol (CAS: 112384-27-7) is a prime example of a rationally substituted aromatic system. By marrying a bulky, electron-donating tert-butyl group at the para position with a reactive butoxymethyl ether at the ortho position, this molecule serves a dual purpose. It functions as a highly lipophilic, sterically hindered antioxidant, while simultaneously acting as a latent electrophile capable of generating a transient ortho-quinone methide (o-QM) intermediate. This guide deconstructs its physicochemical properties, mechanistic utility, and provides a field-proven, self-validating synthetic protocol for researchers in drug development and materials science.

Structural and Physicochemical Profiling

Understanding the macroscopic behavior of 2-(Butoxymethyl)-4-tert-butylphenol begins with its fundamental quantitative descriptors. The data below, sourced from the [1], highlights its high lipophilicity (XLogP3 = 4.1), which dictates its excellent solubility in non-polar matrices and lipid bilayers.

PropertyValueScientific Implication
Molecular Formula C15H24O2Highly aliphatic character relative to the aromatic core.
Molecular Weight 236.35 g/mol Small molecule; favorable for diffusion in polymer matrices.
XLogP3 4.1High lipophilicity; optimal for lipid membrane partitioning.
Topological Polar Surface Area (TPSA) 29.5 ŲLow polarity; excellent membrane permeability.
Hydrogen Bond Donors 1Free phenolic -OH, critical for radical scavenging.
Hydrogen Bond Acceptors 2Phenolic -OH and ether -O-, allowing weak coordination.
Rotatable Bonds 6High conformational flexibility in the butoxymethyl tail.

Core Mechanistic Insights

The ortho-Quinone Methide (o-QM) Pathway

The ortho-butoxymethyl group is not merely a passive lipophilic appendage; it is a strategic structural motif. Under acidic catalysis or thermal activation, the butoxy group can be eliminated as 1-butanol, driving the formation of an ortho-quinone methide (o-QM). As detailed in[2], o-QMs are highly reactive, ephemeral intermediates that readily undergo 1,4-conjugate additions with nucleophiles (such as thiols in biological systems or amines in polymer resins). This makes the compound an excellent latent cross-linker or a targeted covalent inhibitor scaffold in drug design.

Radical Scavenging via Hydrogen Atom Transfer (HAT)

The para-tert-butyl group provides essential steric hindrance and inductive electron donation. When the phenolic hydroxyl donates a hydrogen atom to quench a lipid peroxyl radical (ROO•), the resulting phenoxyl radical is resonance-stabilized. The bulky tert-butyl group shields the radical center, preventing deleterious dimerization and prolonging the antioxidant's active half-life.

Mechanism R Lipid Peroxyl Radical (ROO•) T Transition State (H-Atom Transfer) R->T P 2-(Butoxymethyl)- 4-tert-butylphenol (ArOH) P->T ROOH Lipid Hydroperoxide (ROOH) T->ROOH ArO Phenoxyl Radical (ArO•) (Resonance Stabilized) T->ArO

Radical scavenging mechanism (Hydrogen Atom Transfer) by the sterically hindered phenol.

Synthesis Protocol: A Self-Validating Workflow

To synthesize 2-(Butoxymethyl)-4-tert-butylphenol, we employ a two-step sequence: a base-catalyzed Lederer-Manasse reaction followed by an acid-catalyzed etherification. This protocol is designed with built-in validation checkpoints to ensure causality and experimental integrity.

Step 1: Lederer-Manasse Hydroxymethylation

Objective: Introduce a hydroxymethyl group at the ortho position of 4-tert-butylphenol.

  • Reagents: Dissolve 1.0 eq of 4-tert-butylphenol in a 10% aqueous NaOH solution.

  • Reaction: Add 1.2 eq of 37% aqueous formaldehyde dropwise at 25°C. Heat the mixture to 60°C for 4 hours.

  • Causality: The strong base deprotonates the phenol, significantly increasing the nucleophilicity of the ortho carbon, which subsequently attacks the electrophilic formaldehyde.

  • Validation Checkpoint: Acidify an aliquot with 1M HCl. A white precipitate (2-hydroxymethyl-4-tert-butylphenol) should form immediately. TLC (Hexane:EtOAc 7:3) should show complete consumption of the starting material.

Step 2: Acid-Catalyzed Etherification

Objective: Convert the benzylic alcohol to a butoxymethyl ether.

  • Reagents: Suspend the intermediate from Step 1 in an excess of 1-butanol (which serves as both reactant and solvent). Add 0.05 eq of p-Toluenesulfonic acid (p-TsOH).

  • Reaction: Reflux the mixture (approx. 117°C) using a Dean-Stark apparatus for 6 hours.

  • Causality: The acid protonates the benzylic hydroxyl group, creating a superior leaving group (water) and facilitating the formation of the reactive o-QM intermediate. 1-Butanol intercepts this intermediate. The Dean-Stark trap continuously removes water, driving the thermodynamic equilibrium toward the ether product.

  • Validation Checkpoint: The volume of water collected in the Dean-Stark trap must match the theoretical yield (1.0 eq). The reaction is deemed complete when water evolution ceases.

Synthesis A 4-tert-butylphenol C 2-Hydroxymethyl- 4-tert-butylphenol A->C Lederer-Manasse Reaction B Formaldehyde (NaOH, 60°C) B->C E 2-(Butoxymethyl)- 4-tert-butylphenol C->E Etherification via o-Quinone Methide D 1-Butanol (p-TsOH, Reflux) D->E

Two-step synthetic workflow for 2-(Butoxymethyl)-4-tert-butylphenol via o-QM intermediate.

Analytical Characterization Workflow

To verify the structural integrity and purity of the synthesized compound, the following self-validating analytical suite is required:

  • High-Performance Liquid Chromatography (HPLC): Run on a C18 reverse-phase column (Acetonitrile/Water 80:20). The high XLogP3 (4.1) dictates a long retention time. A single sharp peak at 254 nm confirms >98% purity.

  • 1H NMR (CDCl3, 400 MHz):

    • Singlet at ~1.30 ppm (9H): Confirms the intact tert-butyl group.

    • Multiplets at ~0.9 - 1.6 ppm (7H): Confirms the aliphatic tail of the butoxy group.

    • Singlet at ~4.55 ppm (2H): Critical diagnostic peak for the benzylic -CH2- protons of the ether linkage.

    • Aromatic signals at ~6.7 - 7.2 ppm (3H): Confirms the 1,2,4-trisubstituted benzene ring.

  • High-Resolution Mass Spectrometry (HRMS-ESI): Expected exact mass for [M-H]- is 235.1704 Da, validating the molecular formula C15H24O2.

Applications in Drug Development & Material Science

In drug development, the 2-(butoxymethyl)phenol motif is leveraged as a "pro-electrophile." In the hypoxic, slightly acidic microenvironments of certain solid tumors, the butoxy group can cleave, generating the localized o-QM that covalently binds to target proteins. In materials science, it acts as a premium antioxidant for synthetic rubbers and polyolefins; the butoxymethyl tail anchors the molecule within the hydrophobic polymer matrix, preventing it from leaching out over the material's lifespan.

References

  • Title: 2-(Butoxymethyl)-4-tert-butylphenol (CID 14251850) Source: PubChem Database, National Center for Biotechnology Information URL: [Link]

  • Title: ortho-Quinone methide (o-QM): a highly reactive, ephemeral and versatile intermediate in organic synthesis Source: RSC Advances (Singh, M. S., Nagaraju, A., Anand, N., & Chowdhury, S., 2014) URL: [Link]

Sources

Exploratory

The Dual-Functional Chemistry of 2-(Butoxymethyl)-4-tert-butylphenol: Antioxidant Mechanisms and Macromolecular Integration

Executive Summary In the landscape of specialized excipients and macromolecular stabilizers, 2-(Butoxymethyl)-4-tert-butylphenol (CAS: 112384-27-7) occupies a unique chemical niche. As a Senior Application Scientist, I o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of specialized excipients and macromolecular stabilizers, 2-(Butoxymethyl)-4-tert-butylphenol (CAS: 112384-27-7) occupies a unique chemical niche. As a Senior Application Scientist, I often encounter the challenge of selecting molecules that can simultaneously protect active pharmaceutical ingredients (APIs) from oxidative degradation while offering a chemical handle for integration into polymer matrices.

This compound achieves both through a structural dichotomy: a para-tert-butyl group that provides the steric shielding necessary for classic radical-trapping antioxidant (RTA) behavior, and an ortho-butoxymethyl group that acts as a latent electrophile. This guide provides an in-depth technical analysis of its physicochemical properties, mechanistic pathways, and field-proven experimental protocols for its application in drug development and materials science.

Structural and Physicochemical Profiling

The efficacy of 2-(butoxymethyl)-4-tert-butylphenol is rooted in its precise stereoelectronic configuration. The lipophilic nature of the molecule (XLogP3 = 4.1) ensures excellent solubility in lipid-based drug delivery systems and non-polar polymer matrices (such as polyolefins used in pharmaceutical packaging).

Table 1: Key Physicochemical Properties

PropertyValueMechanistic Significance
IUPAC Name 2-(butoxymethyl)-4-tert-butylphenolDefines the ortho/para substitution pattern.
CAS Number 112384-27-7Unique chemical identifier [1].
Molecular Formula C₁₅H₂₄O₂-
Molecular Weight 236.35 g/mol Low molecular weight facilitates rapid diffusion in matrices [1].
XLogP3-AA 4.1High lipophilicity; ideal for lipid bilayers and hydrophobic polymers [1].
Topological Polar Surface Area 29.5 ŲLow TPSA indicates minimal hydrogen-bonding networks, preventing aggregation [1].
H-Bond Donors / Acceptors 1 / 2The single donor (phenolic OH) is crucial for Hydrogen Atom Transfer (HAT) [1].
Rotatable Bonds 6High flexibility of the butoxymethyl tail aids in matrix plasticization [1].

Chemical Reactivity & Mechanistic Pathways

The Antioxidant Mechanism: Hydrogen Atom Transfer (HAT)

Like classic hindered phenols (e.g., BHT), 2-(butoxymethyl)-4-tert-butylphenol neutralizes chain-carrying peroxyl radicals (ROO•) via Hydrogen Atom Transfer (HAT). The para-tert-butyl group donates electron density into the aromatic ring, weakening the O–H bond and lowering the Bond Dissociation Free Energy (BDFE), which accelerates the HAT process.

Quinone Methide (QM) Formation and Dimerization

What elevates this compound beyond standard antioxidants is the ortho-butoxymethyl group. Following the initial HAT, the resulting phenoxyl radical can undergo further oxidation or disproportionation. Because the benzylic position is substituted with a leaving group (butoxy), the molecule readily extrudes butanol to form a highly conjugated Quinone Methide (QM) .

Recent literature demonstrates that quinone methides and their dimers are surprisingly potent radical-trapping antioxidants themselves, often besting the parent phenols due to their ability to trap additional peroxyl radicals via addition to the conjugated system [2]. Alternatively, under acidic conditions, the butoxymethyl group acts as an electrophilic center, allowing the molecule to cross-link with other phenolic resins (novolacs) via condensation[3].

QM_Mechanism A 2-(Butoxymethyl)- 4-tert-butylphenol B Phenoxyl Radical (via HAT) A->B +ROO• (-ROOH) C Quinone Methide (QM) (- Butanol) B->C Oxidation (-Butanol) D Matrix Cross-linking (Condensation) C->D Acid Catalysis E Peroxyl Radical Trapping C->E +ROO•

Fig 1: Mechanistic divergence of the phenoxyl radical into cross-linking or radical trapping.

Applications in Drug Development & Materials Science

  • Pharmaceutical Packaging Stabilization: Polymeric packaging (like cyclic olefin copolymers) is prone to autoxidation, which can generate reactive oxygen species (ROS) that degrade the enclosed API. Integrating this compound into the polymer melt provides a sacrificial RTA that prevents polymer chain scission.

  • Targeted Prodrug Matrices: The ability of the butoxymethyl group to undergo controlled acid-catalyzed condensation allows researchers to synthesize custom phenolic resins. These resins can be utilized as pH-sensitive matrices for enteric drug delivery, degrading or releasing payload only in specific gastrointestinal environments.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the methodology: every reagent choice serves a specific, measurable thermodynamic or kinetic purpose.

Protocol 1: Kinetic Evaluation of Radical-Trapping Efficacy (Co-Autoxidation Assay)

Purpose: To quantify the inhibition rate constant ( kinh​ ) and stoichiometric factor ( n ) of the phenol. Causality: We use Azobisisobutyronitrile (AIBN) because its thermal decomposition at 37°C provides a mathematically constant, predictable flux of initiating radicals. PBD-BODIPY is used as a signal carrier because its absorbance decays linearly upon oxidation; the delay in this decay perfectly isolates the phenol's inhibition period [2].

Step-by-Step Workflow:

  • Matrix Preparation: Dissolve 1-hexadecene (2.9 M) in chlorobenzene to serve as the oxidizable substrate.

  • Signal Carrier Addition: Add PBD-BODIPY (10 μM) to the solution.

  • Inhibitor Spiking: Introduce 2-(butoxymethyl)-4-tert-butylphenol at varying concentrations (1–50 μM) into separate aliquots. Include one uninhibited blank (Internal Control).

  • Initiation: Add AIBN (6 mM) and immediately transfer to a UV-Vis spectrophotometer equipped with a 37°C peltier cell.

  • Data Acquisition: Monitor the absorbance at ~300 nm (to track QM formation) and ~500 nm (to track PBD-BODIPY decay) over 120 minutes.

  • Validation: The uninhibited blank must show immediate linear decay. The inhibited samples will show a horizontal plateau (inhibition period, τ ). Calculate n using the equation: n=(Ri​×τ)/[Inhibitor] , where Ri​ is the initiation rate.

Workflow S1 1. Substrate Prep (1-Hexadecene + PBD-BODIPY) S2 2. Inhibitor Addition (1-50 μM Phenol) S1->S2 S3 3. Thermal Initiation (AIBN at 37°C) S2->S3 S4 4. UV-Vis Monitoring (QM & BODIPY Absorbance) S3->S4 S5 5. Kinetic Analysis (Calculate n and k_inh) S4->S5

Fig 2: Experimental workflow for the kinetic evaluation of antioxidant capacity.

Protocol 2: Acid-Catalyzed Condensation for Polymer Matrix Integration

Purpose: To covalently bind the phenol into a novolac-style resin matrix. Causality: p-Toluenesulfonic acid (pTSA) is chosen as the catalyst because it is highly soluble in organic solvents and provides the exact pKa required to protonate the butoxymethyl ether without degrading the tert-butyl group. Monitoring butanol evolution validates the extent of cross-linking [3].

Step-by-Step Workflow:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a Dean-Stark trap, dissolve 2-(butoxymethyl)-4-tert-butylphenol (100 mmol) and a secondary phenolic monomer (e.g., resorcinol, 100 mmol) in toluene (100 mL).

  • Catalysis: Add pTSA (1 mol%) to the stirring mixture.

  • Thermal Condensation: Heat the mixture to reflux (~110°C).

  • Byproduct Removal: As the condensation proceeds, the butoxymethyl group reacts, liberating butanol. The azeotropic removal of butanol drives the equilibrium forward (Le Chatelier's Principle).

  • Validation & Termination: Monitor the volume of butanol collected in the Dean-Stark trap. Once the theoretical yield of butanol is reached (indicating 100% conversion of the butoxymethyl groups), cool the reaction and neutralize with sodium bicarbonate.

  • Isolation: Precipitate the resulting functionalized polymer in cold methanol and dry under vacuum.

Conclusion

2-(Butoxymethyl)-4-tert-butylphenol is a highly versatile molecule that bridges the gap between passive stabilization and active macromolecular design. By understanding the thermodynamic drivers behind its hydrogen atom transfer and the electrophilic nature of its quinone methide intermediates, researchers can engineer smarter, more resilient pharmaceutical formulations and advanced materials.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14251850, 2-(Butoxymethyl)-4-tert-butylphenol." PubChem,
  • Pratt, D. A., et al. "Quinone methide dimers lacking labile hydrogen atoms are surprisingly excellent radical-trapping antioxidants." PMC / Royal Society of Chemistry,
  • "Overview of Phenol/Formaldehyde Resins." Scribd,
Exploratory

Discovery and Preliminary Investigation of 2-(Butoxymethyl)-4-tert-butylphenol (BTBP): A Novel Lipophilic Antioxidant Modulator

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary & Structural Rationale The pursuit of novel antioxidant modulators for n...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary & Structural Rationale

The pursuit of novel antioxidant modulators for neuroprotection and cellular defense has increasingly focused on sterically hindered phenols. 2-(Butoxymethyl)-4-tert-butylphenol (CAS: 112384-27-7), hereafter referred to as BTBP , represents a highly specialized synthetic derivative that merges potent radical-scavenging capabilities with optimized membrane permeability[1].

As a Senior Application Scientist, I approach the evaluation of novel chemical entities not merely by looking at their functional groups, but by analyzing the causality of their molecular architecture. The design of BTBP relies on two critical structural pillars:

  • The para-tert-butyl Group: Phenolic antioxidants neutralize reactive oxygen species (ROS) via Hydrogen Atom Transfer (HAT). The resulting phenoxy radical must be stable to prevent pro-oxidant chain reactions. The bulky tert-butyl group at the C4 (para) position provides immense steric hindrance and electron-donating inductive effects, stabilizing the unpaired electron and preventing deleterious para-para dimerization.

  • The ortho-Butoxymethyl Ether: Highly hindered phenols often suffer from poor aqueous solubility and fail to cross lipid bilayers. The introduction of a butoxymethyl group (-CH₂-O-C₄H₉) at the C2 (ortho) position introduces a weak intramolecular hydrogen bond acceptor, which finely tunes the pKa of the phenolic -OH. Crucially, the lipophilic butyl chain pushes the partition coefficient (XLogP3) to approximately 4.1, placing it in the optimal "Goldilocks zone" for crossing the blood-brain barrier (BBB)[1].

Chemical Synthesis & Physicochemical Profiling

The synthesis of BTBP is engineered for high regioselectivity and yield, utilizing a two-step workflow starting from commercially available 4-tert-butylphenol.

Synthetic Workflow
  • Step 1: Blanc Chloromethylation. The starting phenol is reacted with formaldehyde and hydrogen chloride gas in the presence of a Lewis acid catalyst (e.g., ZnCl₂). The hydroxyl group strongly directs the electrophilic aromatic substitution to the ortho position, while the para position is sterically blocked, ensuring high regiochemical fidelity[2].

  • Step 2: Etherification. The highly reactive 2-(chloromethyl)-4-tert-butylphenol intermediate is immediately subjected to a bimolecular nucleophilic substitution (Sₙ2) using 1-butanol and a mild base (K₂CO₃).

SynthesisWorkflow SM 4-tert-Butylphenol (Starting Material) Step1 Blanc Chloromethylation (HCHO, HCl, ZnCl2) SM->Step1 Int 2-(Chloromethyl)- 4-tert-butylphenol Step1->Int Step2 Etherification (1-Butanol, K2CO3) Int->Step2 Product 2-(Butoxymethyl)- 4-tert-butylphenol Step2->Product

Caption: Two-step synthetic workflow for 2-(Butoxymethyl)-4-tert-butylphenol.

Physicochemical Properties

To predict the pharmacokinetic viability of BTBP, we profile its core metrics. The data below confirms its adherence to Lipinski's Rule of Five, validating its potential as an orally bioavailable central nervous system (CNS) agent.

PropertyValueCausality / Relevance
Molecular Formula C₁₅H₂₄O₂Defines the core mass constraint[1].
Molecular Weight 236.35 g/mol < 500 Da; ensures rapid diffusion and favorable absorption kinetics[1].
XLogP3 4.1Optimal lipophilicity for lipid bilayer partitioning and BBB penetration[1].
Topological Polar Surface Area (TPSA) 29.5 Ų< 90 Ų; highly predictive of excellent CNS penetration[1].
H-Bond Donors / Acceptors 1 / 2Minimal hydrogen bonding prevents sequestration in aqueous plasma compartments[1].
Rotatable Bonds 5Provides enough conformational flexibility to interact with biological targets[1].

In Vitro Pharmacological Profiling: Direct ROS Scavenging

Before advancing to cell-based models, the intrinsic chemical antioxidant capacity of BTBP must be quantified. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is the gold standard for this evaluation[3].

Causality of the Assay Design: DPPH is a stable free radical that exhibits a deep purple color (λmax = 517 nm). When BTBP donates a hydrogen atom, DPPH is reduced to a yellow hydrazine derivative. We execute this assay in ethanol because both DPPH and the highly lipophilic BTBP are insoluble in aqueous buffers. A 30-minute incubation in complete darkness is strictly required because DPPH is photosensitive, and the steric hindrance of the tert-butyl group means the HAT kinetics require time to reach thermodynamic equilibrium[3].

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates internal controls (Trolox) and blanks to automatically flag solvent contamination or pipetting errors.

  • Reagent Preparation: Dissolve DPPH in absolute ethanol to a final working concentration of 80 µg/mL. Sonicate for 60 seconds to ensure complete dissolution[3].

  • Sample Dilution: Prepare a 10-fold serial dilution of BTBP in ethanol (e.g., 100 µM down to 0.1 µM). Prepare a parallel dilution series of Trolox (positive control).

  • Plate Assembly (96-Well Format):

    • Test Wells: Add 20 µL of BTBP dilution + 180 µL of DPPH working solution.

    • Blank 1 (Background): Add 20 µL of ethanol + 180 µL of DPPH working solution (Validates max absorbance).

    • Blank 2 (Sample Auto-absorbance): Add 20 µL of highest BTBP concentration + 180 µL of ethanol (Validates that the compound itself does not absorb at 517 nm).

  • Incubation: Seal the plate and incubate at 25°C for exactly 30 minutes in the dark[3].

  • Measurement & Analysis: Read absorbance at 517 nm using a microplate reader. Calculate the IC₅₀ (concentration required to scavenge 50% of radicals) using non-linear regression.

DPPHWorkflow Prep Prepare DPPH Working Solution (80 µg/mL in Ethanol) Mix Mix 20 µL Sample + 180 µL DPPH in 96-well Plate Prep->Mix Dilute Serial Dilution of BTBP (Test Samples) Dilute->Mix Incubate Incubate 30 min at 25°C (Dark Conditions) Mix->Incubate Measure Measure Absorbance at 517 nm (Microplate Reader) Incubate->Measure Analyze Calculate IC50 & TEAC Values (Self-Validated vs. Trolox) Measure->Analyze

Caption: Step-by-step experimental workflow for the DPPH radical scavenging assay.

Mechanism of Action: Nrf2/ARE Pathway Activation

Direct ROS scavenging is only a fraction of a phenolic compound's therapeutic potential. The true disease-modifying capability of compounds like BTBP lies in their ability to engage the Nuclear factor erythroid 2-related factor 2 (Nrf2) / Antioxidant Response Element (ARE) pathway [4],[5].

Mechanistic Causality: Under basal conditions, the transcription factor Nrf2 is tethered in the cytosol by its repressor protein, Keap1, which targets it for rapid proteasomal degradation[4]. Because BTBP is highly lipophilic, it readily partitions across the neuronal cell membrane. Once intracellular, the mild redox cycling of the phenol (forming transient electrophilic quinone-methide intermediates) interacts with the highly reactive sulfhydryl groups of specific cysteine residues on Keap1[5].

This electrophilic stress induces a conformational change in Keap1, halting Nrf2 ubiquitination. The stabilized, free Nrf2 translocates to the nucleus, heterodimerizes with small Maf proteins, and binds to the ARE promoter regions. This triggers a massive upregulation of endogenous Phase II detoxifying enzymes—most notably Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1)—providing sustained, amplified cellular protection against ischemic or neurodegenerative oxidative stress[4],[5].

Nrf2Pathway BTBP 2-(Butoxymethyl)-4-tert-butylphenol (Lipophilic Antioxidant) Mod Redox Modulation of Keap1 Cysteine Residues BTBP->Mod Induces Complex Cytosolic Keap1-Nrf2 Complex (Inactive State) Complex->Mod Subject to FreeNrf2 Release of Free Nrf2 Mod->FreeNrf2 Dissociation Nucleus Nuclear Translocation FreeNrf2->Nucleus Translocates ARE Binding to Antioxidant Response Element (ARE) Nucleus->ARE Activates Enzymes Upregulation of Phase II Enzymes (HO-1, NQO1, GCLC) ARE->Enzymes Transcription ROS Neutralization of Intracellular ROS Enzymes->ROS Scavenges

Caption: Nrf2/ARE Signaling Pathway Modulated by 2-(Butoxymethyl)-4-tert-butylphenol.

Conclusion

2-(Butoxymethyl)-4-tert-butylphenol (BTBP) represents a structurally optimized phenolic derivative that bridges the gap between potent chemical radical scavenging and favorable biological pharmacokinetics. By strategically placing a bulky tert-butyl group for radical stabilization and a butoxymethyl ether for BBB permeability, BTBP emerges as a compelling candidate for further preclinical investigation. Future in vivo studies should focus on its efficacy in ischemia-reperfusion models and its exact binding kinetics with the Keap1 repressor protein.

References

  • 2-(Butoxymethyl)
  • Organic Reactions v1 | PDF | Ester | Ketone - Scribd (Chloromethylation of Aromatic Compounds)
  • DPPH Antioxidant Assay Kit D678 manual | DOJINDO Source: Dojindo Molecular Technologies URL
  • Source: National Institutes of Health (NIH)
  • Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model - MDPI Source: MDPI URL

Sources

Foundational

Electronic Properties and Reactivity Profiles of 2-(Butoxymethyl)-4-tert-butylphenol: A Mechanistic Guide

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The rational design of phenolic antioxidants, polymer stabilizers, and prodrug...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The rational design of phenolic antioxidants, polymer stabilizers, and prodrug scaffolds relies heavily on the precise tuning of their electronic and steric environments. 2-(Butoxymethyl)-4-tert-butylphenol represents a highly specialized pharmacophore and structural motif where the synergistic effects of an ortho-alkoxymethyl group and a para-tert-butyl group dictate its chemical behavior.

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions, diving deep into the causality of its electronic properties. By understanding the interplay between inductive effects, steric shielding, and intramolecular hydrogen bonding, researchers can predictably harness this molecule for advanced radical scavenging and controlled-release applications.

Structural Topography and Electronic Modulations

The reactivity of 2-(Butoxymethyl)-4-tert-butylphenol is governed by the distinct electronic contributions of its two primary functional groups relative to the phenolic hydroxyl (-OH) core.

The para-tert-Butyl Group: Inductive Donation and Steric Shielding

The tert-butyl group located at the para position (C4) acts as a powerful electron-donating moiety via the inductive effect (+I) and hyperconjugation[1]. This electron density is pushed into the aromatic π -system, achieving two critical outcomes:

  • Radical Stabilization: Upon oxidation (loss of a hydrogen atom), the resulting phenoxyl radical is highly electron-deficient. The increased electron density from the tert-butyl group delocalizes into the ring, thermodynamically stabilizing the radical intermediate[1].

  • Steric Hindrance: Unhindered phenoxyl radicals rapidly undergo para-para or ortho-para coupling (dimerization) to form inactive quinol ethers or biphenols. The bulky tert-butyl group physically shields the highly reactive para position, drastically increasing the half-life of the monomeric radical and preventing oxidative degradation cascades[2].

The ortho-Butoxymethyl Group: Intramolecular Hydrogen Bonding

The 2-butoxymethyl group (-CH₂-O-C₄H₉) fundamentally alters the thermodynamics of the phenol. While the methylene bridge provides a weak +I effect, the ether oxygen acts as a potent hydrogen bond acceptor. Because it is positioned ortho to the phenolic -OH, it forms a stable intramolecular hydrogen bond [3].

This intramolecular interaction draws electron density away from the O-H covalent bond, significantly lowering the Bond Dissociation Enthalpy (BDE) [3]. A lowered BDE is the primary thermodynamic driver for Hydrogen Atom Transfer (HAT), allowing the phenol to easily donate its proton to neutralize Reactive Oxygen Species (ROS)[4]. Furthermore, under thermal or acidic stress, ortho-alkoxymethyl phenols can undergo the elimination of the corresponding alcohol (butanol) to generate highly reactive ortho-quinone methides (o-QMs) , a mechanism widely exploited in self-immolative prodrug linkers and targeted covalent inhibitors[5].

ElectronicEffects A 2-(Butoxymethyl)-4-tert-butylphenol B Intramolecular H-Bonding (Lowers O-H BDE) A->B Ether Oxygen Acceptor C 4-tert-Butyl Group (+I Effect & Steric Shielding) A->C Para Substitution D Hydrogen Atom Transfer (HAT) B->D Facilitates E Stabilized Phenoxyl Radical C->E Prevents Dimerization D->E -H• F Ortho-Quinone Methide (o-QM) (via Butanol Elimination) E->F Further Oxidation / Thermal Activation

Logical relationship of electronic effects driving radical stabilization and o-QM formation.

Quantitative Data Summary

To benchmark the electronic properties of 2-(Butoxymethyl)-4-tert-butylphenol against standard industrial antioxidants (like BHT), we rely on specific thermodynamic and kinetic parameters.

Property / ParameterTypical Value RangeMechanistic Significance
O-H Bond Dissociation Enthalpy (BDE) ~78 - 82 kcal/molLowered by ortho-intramolecular H-bonding; dictates HAT efficiency[3].
Oxidation Potential ( Eox​ vs Ag/AgCl) +0.60 to +0.85 VIndicates ease of single-electron transfer (SET); lower Eox​ = better antioxidant[6].
Intramolecular H-Bond Shift ( ΔνOH​ ) -150 to -300 cm⁻¹Magnitude of FTIR redshift correlates with H-bond strength and BDE reduction[4].
DPPH Radical Scavenging ( IC50​ ) 15 - 35 μMFunctional kinetic metric of antioxidant capacity[6].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of this molecule must follow self-validating workflows. The following protocols are designed not just to yield data, but to inherently verify the mechanisms described above.

Protocol 1: Spectroscopic Validation of Intramolecular H-Bonding (FTIR)

Causality: To prove that the lowered BDE is due to intramolecular (not intermolecular) hydrogen bonding, the analysis must be performed in a strictly non-polar, non-competing solvent. Polar solvents (like DMSO) will act as external H-bond acceptors, breaking the native intramolecular bond and skewing the data[4].

  • Preparation: Dissolve the phenol in anhydrous Carbon Tetrachloride (CCl₄) or Cyclohexane to a highly dilute concentration (< 0.01 M) to prevent phenol-phenol intermolecular dimerization.

  • Acquisition: Record the FTIR spectrum using a liquid cell with NaCl or KBr windows.

  • Validation: Look for the O-H stretching frequency. A "free" non-bonded phenol typically absorbs at ~3600 cm⁻¹. A redshifted, broadened peak at ~3300–3450 cm⁻¹ confirms the presence of the intramolecular hydrogen bond with the butoxymethyl ether oxygen.

Protocol 2: Electrochemical Profiling via Cyclic Voltammetry (CV)

Causality: CV provides a direct thermodynamic readout of the phenol's susceptibility to oxidation. A reversible peak indicates that the tert-butyl group is successfully stabilizing the phenoxyl radical, preventing rapid downstream chemical degradation[6].

  • Electrolyte System: Prepare a 0.1 M solution of Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous Acetonitrile.

  • Analyte Addition: Add 2-(Butoxymethyl)-4-tert-butylphenol to a final concentration of 1 mM.

  • Electrode Setup: Use a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Execution: Scan from 0.0 V to +1.5 V at a scan rate of 50 mV/s.

  • Validation: Calculate the anodic peak potential ( Epa​ ). A lower potential compared to unhindered phenol confirms the +I electron-donating effect of the substituents.

Protocol 3: EPR Characterization of the Phenoxyl Radical

Causality: To physically prove the existence of the sterically shielded phenoxyl radical, we must chemically oxidize the phenol and trap the intermediate. Lead(IV) oxide (PbO₂) in a non-polar solvent is used because it oxidizes the phenol cleanly without generating competing radical species[6].

  • Oxidation: Dissolve 5 mg of the phenol in 2 mL of anhydrous toluene. Add 50 mg of PbO₂ powder.

  • Incubation: Stir vigorously for 5 minutes at room temperature to initiate Hydrogen Atom Transfer (HAT).

  • Filtration: Rapidly filter the suspension through a PTFE syringe filter directly into an EPR quartz capillary tube.

  • Detection: Acquire the X-band EPR spectrum at 293 K.

  • Validation: The resulting hyperfine splitting pattern will map the spin density, confirming that the unpaired electron is delocalized across the aromatic ring and sterically protected by the para-tert-butyl group.

ExpWorkflow S1 1. Synthesis & Purification (Alkylation of 4-tert-butylphenol) S2 2. FTIR / 1H-NMR Spectroscopy (Non-polar solvent to preserve H-bonds) S1->S2 S3 3. Cyclic Voltammetry (CV) (Determine Oxidation Potential) S2->S3 Structural Validation S4 4. DPPH / FRAP Kinetics (Measure HAT Efficacy) S2->S4 S5 5. EPR Spectroscopy (Map Radical Spin Density) S3->S5 Electrochemical Oxidation S4->S5 Chemical Oxidation

Step-by-step workflow for validating the electronic and antioxidant properties of the phenol.

References

  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans Source: National Institutes of Health (PMC) URL:[Link]

  • Hydrogen-atom transfer reactions from ortho-alkoxy-substituted phenols: an experimental approach Source: National Institutes of Health (PubMed) URL:[Link]

  • Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety Source: MedCrave Online URL:[Link]

  • Hydroxy-1-aminoindans and Derivatives: Preparation, Stability, and Reactivity Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Intramolecular and Intermolecular Hydrogen Bond Formation by Some Ortho-Substituted Phenols: Some Surprising Results from an Experimental and Theoretical Investigation Source: ResearchGate URL:[Link]

  • STUDIES IN BIOGENETIC ASPECTS OF PHENOL OXIDATION Source: University of Glasgow URL:[Link]

Sources

Exploratory

what is 2-(Butoxymethyl)-4-tert-butylphenol used for in chemical research

An in-depth analysis of 2-(Butoxymethyl)-4-tert-butylphenol (CAS: 112384-27-7) reveals its highly specialized role in modern chemical research. Unlike ubiquitous commodity chemicals, this specific etherified phenolic com...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of 2-(Butoxymethyl)-4-tert-butylphenol (CAS: 112384-27-7) reveals its highly specialized role in modern chemical research. Unlike ubiquitous commodity chemicals, this specific etherified phenolic compound serves as a precision tool. It is primarily utilized as a monomeric model compound to decode complex polymer crosslinking kinetics and as a regioselective building block in the synthesis of supramolecular drug delivery systems.

This whitepaper dissects the mechanistic functions, research applications, and experimental workflows associated with 2-(Butoxymethyl)-4-tert-butylphenol, providing actionable insights for polymer chemists and drug development professionals.

Chemical Profile and Mechanistic Function

The utility of 2-(Butoxymethyl)-4-tert-butylphenol stems directly from its structure-activity relationship (SAR). The molecule features three critical domains:

  • The tert-Butyl Group (Para-position): Provides significant steric hindrance and lipophilicity, preventing cross-linking at the para-position and directing reactions strictly to the ortho-positions.

  • The Phenolic Hydroxyl: Acts as an electron-donating group, activating the aromatic ring for electrophilic substitution while serving as a hydrogen-bond donor.

  • The Butoxymethyl Ether Group (-CH₂OBu): This is the functional core of the molecule's latent reactivity.

The Causality of Butylation: In standard phenolic resin synthesis, methylol groups (-CH₂OH) are highly reactive and will self-condense at room temperature, leading to short shelf-lives. By reacting the methylol intermediate with n-butanol under acidic conditions, the reactive site is "capped" as a butoxymethyl ether[1]. This ether is thermodynamically stable at ambient conditions but becomes highly reactive at elevated curing temperatures (>150 °C), where it undergoes ether cleavage to release butanol and form robust methylene bridges[2].

Quantitative Physicochemical Data

Data synthesized from computed chemical property databases[1].

PropertyQuantitative ValueResearch Significance
Molecular Weight 236.35 g/mol Baseline for stoichiometric calculations in step-growth polymerization.
Predicted LogP 4.1Indicates high lipophilicity, crucial for organic phase reactions and calixarene hydrophobicity.
Topological Polar Surface Area 29.5 ŲRelevant for calculating membrane permeability in biological host-guest assays.
Hydrogen Bond Donors 1 (Phenolic -OH)Primary site for electrophilic aromatic substitution and metal coordination.
Hydrogen Bond Acceptors 2 (-OH, -O- Ether)Facilitates host-guest hydrogen bonding in supramolecular complexes.

Application 1: Elucidating Epoxy-Phenolic Crosslinking Kinetics

In the industrial coatings sector (e.g., food and beverage can coatings), butylated resol phenolic resins are heavily used to crosslink epoxy resins. However, industrial phenolic resins are highly polydisperse mixtures of monomers, dimers, and oligomers with varying degrees of methylolation and etherification. This complexity obscures the fundamental thermodynamic parameters of the curing process.

By utilizing a pure, monomeric model compound like 2-(Butoxymethyl)-4-tert-butylphenol, researchers can isolate the specific activation energy ( Ea​ ) required for ether cleavage and subsequent methylene bridge formation, free from the confounding variables of polymer chain entanglement[2].

G A p-tert-Butylphenol (PTBP) C Methylol Intermediate (-CH2OH) A->C Addition B Formaldehyde (Alkaline Base) B->C E 2-(Butoxymethyl)- 4-tert-butylphenol C->E Etherification (-H2O) D n-Butanol (Acid Catalyst) D->E G Crosslinked Network (Coatings) E->G Crosslinking (-Butanol) F Epoxy Resin (Thermal Cure) F->G

Reaction pathway from PTBP to a crosslinked epoxy-phenolic network via butoxymethylation.

Application 2: Supramolecular Chemistry and Drug Delivery

For drug development professionals, 2-(Butoxymethyl)-4-tert-butylphenol is a critical precursor in the synthesis of Calixarenes . Calixarenes are cyclic oligomers considered the "third generation" of host-guest supramolecular chemistry (following crown ethers and cyclodextrins)[3]. They are extensively researched as excipients to encapsulate and solubilize poorly water-soluble Active Pharmaceutical Ingredients (APIs) like doxorubicin or ibuprofen[4][5].

The Causality of Stepwise Synthesis: Standard one-pot syntheses of calixarenes yield highly symmetrical macrocycles. However, advanced targeted drug delivery systems often require asymmetric functionalization (e.g., attaching a tumor-targeting folate ligand to one side of the macrocycle and leaving the other side open for API encapsulation)[6]. The latent reactivity of the butoxymethyl group in 2-(Butoxymethyl)-4-tert-butylphenol allows chemists to perform controlled, stepwise linear oligomerization before executing the final cyclization step, enabling the precise design of asymmetric supramolecular hosts.

G N1 2-(Butoxymethyl)- 4-tert-butylphenol N2 Stepwise Cyclooligomerization (Acid Catalyzed) N1->N2 Heat, -Butanol N3 Asymmetric p-tert-Butyl- calix[4]arene N2->N3 N4 Host-Guest Complexation (API Encapsulation) N3->N4 Add API N5 Targeted Drug Delivery System N4->N5

Stepwise synthesis of functionalized calixarenes for targeted drug delivery systems.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems for utilizing 2-(Butoxymethyl)-4-tert-butylphenol in laboratory settings.

Protocol 1: Synthesis and Isolation of the Model Compound

This protocol details the conversion of p-tert-butylphenol to its butoxymethylated derivative.

  • Hydroxymethylation: React 1.0 molar equivalent of p-tert-butylphenol with 1.2 equivalents of aqueous formaldehyde (37%) in the presence of a catalytic amount of NaOH (0.1 eq). Stir at 45 °C for 4 hours.

  • Precipitation: Neutralize the reaction mixture with dilute HCl to precipitate the 2-hydroxymethyl-4-tert-butylphenol intermediate. Filter, wash with distilled water, and dry under a vacuum.

  • Etherification: Dissolve the dried intermediate in a 5-fold molar excess of n-butanol. Add 0.05 equivalents of p-toluenesulfonic acid (pTSA) as a catalyst.

  • Azeotropic Distillation: Reflux the mixture at 115–120 °C using a Dean-Stark apparatus. The continuous removal of the water byproduct drives the equilibrium toward the butoxymethyl ether.

  • Purification: Once water evolution ceases, neutralize the pTSA with sodium bicarbonate. Evaporate the excess butanol under reduced pressure. Purify the residue via silica gel column chromatography (Hexane/Ethyl Acetate) to isolate pure 2-(Butoxymethyl)-4-tert-butylphenol.

  • Validation Checkpoint: Perform ¹H-NMR spectroscopy. The synthesis is validated if the methylene protons (-CH₂-OH) shift from ~4.5 ppm to ~4.2 ppm (-CH₂-O-Bu), and a distinct triplet appears around 0.9 ppm corresponding to the terminal methyl group of the butyl chain.

Protocol 2: Kinetic Analysis of Epoxy Crosslinking (DSC/FTIR)

This workflow utilizes the synthesized compound to model curing kinetics.

  • Sample Preparation: Mix equimolar amounts of 2-(Butoxymethyl)-4-tert-butylphenol and a model secondary alcohol (e.g., 1-phenoxy-2-propanol, representing the hydroxyl backbone of a Bisphenol-A epoxy resin). Add 1 wt% of a phosphoric acid catalyst.

  • Dynamic DSC Scanning: Load 5–10 mg of the mixture into a high-pressure, hermetically sealed Differential Scanning Calorimetry (DSC) pan. Run dynamic temperature scans at multiple heating rates ( β = 5, 10, 15, and 20 °C/min) from 25 °C to 250 °C.

  • In-Situ FTIR Monitoring: Place a parallel sample on a heated ATR-FTIR stage. Ramp the temperature to 180 °C.

  • Validation Checkpoint: The system self-validates through orthogonal data correlation. In the FTIR spectra, monitor the disappearance of the ether C-O-C stretch (~1070 cm⁻¹) and the evolution of the butanol -OH stretch. Simultaneously, use the peak exothermic temperatures ( Tp​ ) from the DSC scans to calculate the activation energy ( Ea​ ) via the Kissinger equation: ln(β/Tp2​)=−Ea​/(RTp​)+constant . A linear regression with an R2>0.98 validates the kinetic model.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Role of Sterically Hindered Phenols in Modern Catalysis

A Senior Application Scientist's Guide to Leveraging Bulky Phenolic Scaffolds in Organic Synthesis A Note on the Specificity of the Topic: Initial inquiries into the direct catalytic applications of 2-(Butoxymethyl)-4-te...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Leveraging Bulky Phenolic Scaffolds in Organic Synthesis

A Note on the Specificity of the Topic: Initial inquiries into the direct catalytic applications of 2-(Butoxymethyl)-4-tert-butylphenol reveal a notable scarcity of dedicated literature. This specific molecule is not prominently featured as a standalone catalyst in established synthetic methodologies. However, its structural motifs—a sterically encumbered phenol—are central to a vast and influential class of compounds that are indispensable in modern catalysis. This guide, therefore, broadens the scope to address the well-documented and impactful role of sterically hindered phenols, particularly tert-butylphenol derivatives, as foundational building blocks for potent ligands and catalysts. We will explore how these simple, readily available scaffolds are transformed into powerful tools for organic synthesis.

Introduction: The Unassuming Power of Steric Hindrance

In the intricate world of catalyst design, controlling the spatial environment around a reactive metal center is paramount. Steric hindrance, often perceived as a challenge, is, in fact, a powerful design element. Sterically hindered phenols, characterized by bulky substituents such as tert-butyl groups ortho to the hydroxyl functionality, are workhorse molecules in this domain. Their utility stems from a combination of electronic and steric properties:

  • Steric Directing Effects: The bulky groups can create a well-defined chiral pocket around a metal center, influencing the trajectory of incoming substrates and thereby dictating stereoselectivity.

  • Modulation of Reactivity: The electron-donating nature of the alkyl groups and the phenoxide moiety can influence the electronic properties of a coordinated metal, tuning its reactivity.

  • Stabilization of Reactive Species: The steric bulk can prevent catalyst deactivation pathways such as dimerization or aggregation, leading to more robust and long-lived catalytic systems.

  • Precursors to Advanced Ligands: Simple hindered phenols, like 2,4-di-tert-butylphenol (2,4-DTBP), are not typically catalysts themselves but serve as invaluable starting materials for a wide array of sophisticated ligands.[1]

This guide will delve into the practical applications of these principles, providing researchers with the foundational knowledge and detailed protocols to leverage sterically hindered phenols in their synthetic endeavors.

From Bulk Chemical to Precision Tool: 2,4-Di-tert-butylphenol as a Catalyst Precursor

One of the most compelling examples of a simple hindered phenol serving as a cornerstone for a powerful catalyst is the synthesis of the Jacobsen catalyst, a chiral manganese-salen complex renowned for its efficacy in asymmetric epoxidation. The journey from 2,4-di-tert-butylphenol to this sophisticated catalyst highlights the transformative power of organic synthesis.

The synthesis begins with the alkylation of phenol to produce 2,4-DTBP, a reaction often catalyzed by solid acids like zeolites.[2][3] This intermediate is then elaborated through a series of steps to create the chiral salen ligand.

Workflow: Synthesis of a Key Precursor

The following diagram illustrates the synthesis of 2,4-di-tert-butylphenol, a common starting point for more complex ligands.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product phenol Phenol reaction Friedel-Crafts Alkylation phenol->reaction isobutylene Isobutylene isobutylene->reaction zeolite H-Y Zeolite zeolite->reaction Acid Catalyst dtbp 2,4-Di-tert-butylphenol (2,4-DTBP) reaction->dtbp High Selectivity

Caption: Synthesis of 2,4-DTBP via Friedel-Crafts Alkylation.

Application Note & Protocol 1: Synthesis of 2,4-Di-tert-butylphenol (2,4-DTBP)

This protocol describes the synthesis of 2,4-DTBP using H-Y Zeolite as a solid acid catalyst, a method known for its efficiency and improved environmental profile over traditional liquid acid catalysts.[2][4]

Rationale: The choice of a zeolite catalyst is critical. The pore structure of H-Y zeolites favors the formation of the di-substituted product while sterically hindering the creation of the bulkier 2,4,6-tri-tert-butylphenol.[4] Using a supercritical CO₂ medium can dramatically reduce coke formation on the catalyst, thus enhancing its stability and recyclability.[2][4]

Materials:

  • Phenol (≥99%)

  • tert-Butanol (≥99%)

  • H-Y Zeolite (SiO₂/Al₂O₃ ratio ≈ 5.2)

  • High-purity carbon dioxide

  • High-pressure stainless-steel batch reactor with magnetic stirring

  • High-pressure pump for CO₂

  • Temperature controller and heating mantle

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Activation: Activate the H-Y zeolite by heating it at 500 °C for 4 hours under a stream of dry air. Allow the catalyst to cool to room temperature in a desiccator before use.

  • Reactor Charging: Place the activated H-Y zeolite (0.1 g), phenol (1.0 g, 10.6 mmol), and tert-butanol (1.57 g, 21.2 mmol) into the high-pressure reactor.

  • Sealing and Pressurization: Seal the reactor securely. Begin magnetic stirring. Pressurize the reactor with CO₂ to 10 MPa using a high-pressure pump.

  • Reaction Conditions: Heat the reactor to 130 °C. Maintain the temperature and pressure with constant stirring for 4 hours.

  • Reaction Quench and Product Isolation: After the reaction period, rapidly cool the reactor in an ice-water bath. Once at room temperature, slowly vent the CO₂.

  • Work-up: Open the reactor and dissolve the contents in dichloromethane. Separate the catalyst by filtration. Wash the organic phase with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by GC to determine the conversion of phenol and the selectivity for 2,4-DTBP. The product can be further purified by column chromatography or distillation.

Expected Outcome: This method can achieve high phenol conversion with a high selectivity for 2,4-di-tert-butylphenol, with yields reported up to 65%.[4]

ParameterValueRationale
Catalyst H-Y ZeoliteShape-selective pores favor 2,4-disubstitution.[2][4]
Reactants Phenol, tert-Butanoltert-Butanol serves as an in-situ source of isobutylene.
Temperature 130 °COptimal for high yield of 2,4-DTBP.[2]
**Pressure (CO₂) **10 MPaSupercritical medium minimizes coke formation.[4]
Phenol:Butanol Ratio ~1:2Molar excess of the alkylating agent drives the reaction towards di-substitution.[2]

Sterically Hindered Phenols as Ligands in Homogeneous Catalysis

Beyond being precursors, hindered phenols are directly incorporated as ligands in metal complexes, where they play a crucial role in defining the catalyst's performance. The phenoxide oxygen acts as a strong σ-donor, and the bulky tert-butyl groups provide the necessary steric environment.

Application in Oxidation Catalysis

Sterically hindered phenol-based ligands have been instrumental in the development of catalysts for oxidation reactions. The bulky substituents can prevent the formation of inactive µ-oxo-bridged dimers and modulate the redox potential of the metal center. For instance, copper complexes with ligands derived from 2,6-di-tert-butylphenol have been studied for their ability to activate molecular oxygen and perform selective oxidations.[5]

Application in Cross-Coupling Reactions

In the realm of palladium- and nickel-catalyzed cross-coupling reactions, the design of ligands is critical for achieving high efficiency, particularly with challenging substrates like aryl chlorides.[6] Bulky, electron-rich ligands are known to facilitate the rate-limiting oxidative addition step and promote the final reductive elimination.[7][8] While phosphine ligands have been dominant, N-heterocyclic carbene (NHC) and phenoxide-based ligands have emerged as powerful alternatives. The use of bulky phenolates as supporting ligands can enhance catalyst stability and activity in reactions like the Suzuki-Miyaura coupling.[9]

G cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product aryl_halide Ar-X pd_complex [Ar-Pd(II)(L)₂-X] aryl_halide->pd_complex boronic_acid R-B(OH)₂ transmetalation [Ar-Pd(II)(L)₂-R] boronic_acid->transmetalation pd0 Pd(0)L₂ pd0->pd_complex Oxidative Addition pd_complex->transmetalation Transmetalation transmetalation->pd0 product Ar-R transmetalation->product Reductive Elimination L L = Bulky Phenoxide or Phosphine Ligand

Sources

Application

techniques for incorporating 2-(Butoxymethyl)-4-tert-butylphenol into phenolic resins

Application Note: Advanced Techniques for Incorporating 2-(Butoxymethyl)-4-tert-butylphenol into Phenolic Resins Chemical Rationale & Mechanistic Overview 2-(Butoxymethyl)-4-tert-butylphenol (PubChem CID 14251850)[1] is...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Techniques for Incorporating 2-(Butoxymethyl)-4-tert-butylphenol into Phenolic Resins

Chemical Rationale & Mechanistic Overview

2-(Butoxymethyl)-4-tert-butylphenol (PubChem CID 14251850)[1] is a highly specialized, synthetically versatile monomer utilized in the formulation of high-performance phenolic resins. In traditional phenolic resin synthesis, unsubstituted phenols readily react at both ortho and para positions, rapidly forming highly cross-linked, intractable thermosets. However, for applications requiring thermoplasticity, controlled molecular weights, or specific adhesive tackifying properties, such uncontrolled 3D cross-linking is detrimental[2].

The strategic incorporation of 2-(Butoxymethyl)-4-tert-butylphenol resolves this through two distinct structural features:

  • Steric Hindrance via the para-tert-butyl Group: The bulky tert-butyl group at the para position effectively blocks cross-linking at that site. This steric blockade forces the polymerization to proceed exclusively through ortho-ortho linkages, driving the formation of linear, soluble, and thermoplastic polymer chains (novolacs)[2].

  • Latent Reactivity via the Alkoxymethyl Ether: Unlike standard hydroxymethyl (methylol) groups which are highly reactive and prone to premature gelation, the butoxymethyl ether group (-CH₂O-Bu) provides latent reactivity[3]. It remains stable at room temperature but activates under specific acidic or thermal conditions, allowing for highly controlled step-growth polymerization[3].

Upon activation by an acid catalyst and heat, the ether oxygen is protonated, leading to the elimination of 1-butanol. This dealkoxylation generates a transient, highly reactive ortho-quinone methide intermediate. This electrophilic species subsequently undergoes rapid nucleophilic attack by the ortho positions of adjacent phenolic co-monomers, establishing stable methylene bridges[2].

G A 2-(Butoxymethyl)-4-tert-butylphenol (Latent Monomer) B Acid Catalysis (p-TSA) & Heat (Protonation of Ether) A->B C Ortho-Quinone Methide Reactive Intermediate B->C Dealkoxylation F By-product: 1-Butanol (Removed via Azeotrope) B->F Elimination D Nucleophilic Attack (by Phenol Co-monomer) C->D Electrophilic Addition E Linear Alkyl Phenolic Resin (Methylene-Bridged) D->E Polymerization

Caption: Workflow of acid-catalyzed polymerization via quinone methide intermediate.

Quantitative Data: Formulation Matrix

The degree of incorporation directly influences the final resin's thermal and rheological properties. The following table summarizes the structure-property relationships when 2-(Butoxymethyl)-4-tert-butylphenol is copolymerized with standard p-tert-butylphenol under acid catalysis[4].

Formulationp-tert-butylphenol (g)2-(Butoxymethyl)-4-tert-butylphenol (g)Catalyst (p-TSA, g)Toluene Solvent (g)Softening Point (°C)Mw Range (Da)
Resin A255.061.81.290.01261,200 - 1,500
Resin B180.0164.81.220.01271,800 - 2,100
Resin C150.0206.01.220.01352,200 - 2,500

Note: Increasing the molar ratio of the butoxymethyl derivative increases the cross-link density (within the linear constraints), thereby elevating the softening point and average molecular weight (Mw).

Self-Validating Experimental Protocol: Acid-Catalyzed Copolymerization

This protocol details the synthesis of a linear, thermoplastic alkyl phenolic tackifying resin. It is designed as a self-validating system, utilizing continuous byproduct tracking to confirm reaction progress.

Objective: Synthesize a controlled-molecular-weight phenolic resin via azeotropic dehydration and dealkoxylation.

Step-by-Step Methodology:

  • Reactor Preparation & Environmental Control:

    • Action: Equip a 1000 mL four-necked round-bottom flask with a mechanical stirrer, a precision thermocouple, a reflux condenser, and a Dean-Stark trap pre-filled with toluene[4].

    • Causality: The Dean-Stark trap is critical. It allows for the continuous azeotropic removal of the 1-butanol byproduct and any trace water. Removing these byproducts shifts the Le Chatelier equilibrium strictly toward polymerization, preventing reversible hydrolysis of the intermediate.

  • Reagent Charging:

    • Action: Add 180.0 g of p-tert-butylphenol, 164.8 g of 2-(Butoxymethyl)-4-tert-butylphenol, and 20.0 g of toluene into the reactor. Initiate mechanical stirring at 200 RPM[4].

    • Causality: Toluene acts as an azeotropic solvent. It reduces the viscosity of the highly concentrated reaction system, ensuring uniform heat distribution and preventing localized thermal degradation of the monomers[4].

  • Catalyst Introduction:

    • Action: Introduce 1.2 g of p-toluenesulfonic acid (p-TSA)[4].

    • Causality: p-TSA is selected over aqueous mineral acids because of its complete solubility in the organic monomer phase. This ensures homogeneous protonation of the butoxymethyl ether groups, preventing localized gelation spikes[2].

  • Reflux & Dealkoxylation (The Self-Validation Step):

    • Action: Gradually heat the reaction mixture to 100–110 °C. Maintain reflux for 2 to 3 hours[4].

    • Causality & Validation: As the ether linkages break, 1-butanol is released, vaporized, and collected in the Dean-Stark trap. Self-Validation: Calculate the theoretical yield of 1-butanol based on the moles of 2-(Butoxymethyl)-4-tert-butylphenol used (approx. 51.7 g for Formulation B). The reaction is quantitatively complete when the volume of butanol in the trap matches this theoretical yield and accumulation ceases.

  • High-Temperature Dehydration and Solvent Stripping:

    • Action: Raise the internal temperature to 190 °C under atmospheric pressure to distill off the toluene solvent[4].

    • Causality: High-temperature stripping ensures the final resin has an ultra-low volatile organic compound (VOC) content. Residual toluene or butanol acts as an unwanted plasticizer, which would artificially depress the resin's softening point and compromise its adhesive shear strength.

  • Catalyst Neutralization:

    • Action: Add 0.8 g of a 20% aqueous sodium hydroxide (NaOH) solution[4].

    • Causality: Neutralizing the p-TSA halts any further latent thermal reactivity. If left acidic, the resin could undergo unwanted side reactions or degradation during the cooling phase, altering the final polydispersity index (PDI).

  • Discharge & Quality Control:

    • Action: Pour the molten resin into a release-lined tray to cool.

    • Validation: The final product should be an orange, transparent solid with a softening point of approximately 127 °C[4]. Perform Gel Permeation Chromatography (GPC) to confirm the Mw is within the 1,800 - 2,100 Da range.

References

  • Benchchem. "Application Notes and Protocols for 4-tert-butyl-2-(hydroxymethyl)phenol in Phenolic Resin Synthesis." 2

  • National Center for Biotechnology Information (PubChem). "2-(Butoxymethyl)-4-tert-butylphenol | C15H24O2 | CID 14251850." 1

  • Google Patents. "US4157324A - High ortho etherified resole resins admixed with coreactive resins." 3

  • Google Patents. "CN108503759B - Synthesis method of alkyl phenolic resin." 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization Troubleshooting for 2-(Butoxymethyl)-4-tert-butylphenol

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating 2-(Butoxymethyl)-4-tert-butylphenol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating 2-(Butoxymethyl)-4-tert-butylphenol .

Due to its high lipophilicity (LogP ~4.1)[1] and significant steric hindrance from both the bulky tert-butyl group and the flexible butoxymethyl ether chain, this intermediate is notoriously prone to Liquid-Liquid Phase Separation (LLPS) , commonly known in the field as "oiling out"[2]. This guide synthesizes thermodynamic principles with field-proven kinetic interventions to help you bypass the miscibility gap and establish a robust, self-validating crystallization process.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why does my product consistently form a biphasic oil instead of a crystalline solid? A1: This is a classic manifestation of Liquid-Liquid Phase Separation (LLPS) occurring within a miscibility gap[2]. The bulky tert-butyl group and the rotational freedom of the butoxymethyl chain kinetically hinder the precise molecular alignment required to build a crystal lattice. When supersaturation is generated too rapidly (e.g., via fast cooling), the system's concentration enters the binodal curve before primary nucleation can occur. To minimize free energy, the system separates into a solute-rich liquid phase (oil) and a solvent-rich phase, rather than forming a solid[3].

Q2: How can I bypass this miscibility gap and force nucleation? A2: You must shift the process from thermodynamic LLPS to kinetic control. If you hit the oiling-out boundary before the nucleation boundary, you must adjust your solvent system to decrease the supersaturation generation rate. The most reliable, field-proven method is introducing seed crystals within the Metastable Zone Width (MSZW) before the temperature drops into the miscibility gap[2]. Seeding bypasses the high activation energy required for primary nucleation, allowing the solute to deposit directly onto the existing lattice.

Q3: What solvent systems are recommended to prevent oiling out for this specific phenolic ether? A3: 2-(Butoxymethyl)-4-tert-butylphenol possesses both a hydrogen-bond donor (phenolic -OH) and an acceptor (ether oxygen). Highly polar protic solvents can strongly solvate the molecule, while non-polar antisolvents (like heptane) can trigger abrupt LLPS due to the lipophilic tail. An optimized binary system, such as Ethyl Acetate (solvent) and Heptane (antisolvent) , or Isopropanol/Water , is recommended. The key is maintaining a high enough solvent fraction to keep the binodal curve below your target crystallization temperature.

Q4: If my batch has already oiled out, can I recover it without starting over? A4: Yes, through a process called "slurry maturation" or temperature cycling. If the oil eventually solidifies into a sticky, amorphous gel, it is kinetically trapped. By cycling the temperature just below the dissolution point and back down, you induce Ostwald ripening. The smaller, less stable amorphous domains dissolve and reprecipitate onto the more thermodynamically stable crystalline domains[4].

Part 2: Experimental Workflows & Logical Relationships

LLPS_Workflow A Initial Supersaturated Solution 2-(Butoxymethyl)-4-tert-butylphenol B Cooling / Antisolvent Addition A->B C Phase Separation Detected? (Turbidity/Droplets) B->C D Oiling Out (LLPS) Miscibility Gap Entered C->D Yes (High Supersaturation) E Metastable Zone (MSZW) Maintained C->E No (Optimal Path) F Thermodynamic Intervention: Adjust Solvent Ratio / Heat D->F G Kinetic Intervention: Add Seed Crystals E->G F->B Recalibrate H Controlled Nucleation & Crystal Growth G->H

Workflow for detecting and resolving Liquid-Liquid Phase Separation (LLPS) during crystallization.

Solvent_Logic Mol 2-(Butoxymethyl)-4-tert-butylphenol LogP ~4.1 H_Donor Phenolic -OH (H-Bond Donor) Mol->H_Donor H_Acceptor Ether Oxygen (H-Bond Acceptor) Mol->H_Acceptor Steric tert-Butyl & Butoxymethyl (Steric Bulk / Lipophilic) Mol->Steric Solv1 Protic Solvents (e.g., IPA) Disrupt Intermolecular H-Bonds H_Donor->Solv1 H_Acceptor->Solv1 Solv2 Non-Polar Antisolvents (e.g., Heptane) Induce LLPS if added too fast Steric->Solv2 Opt Optimized Binary System (e.g., EtOAc / Heptane) Solv1->Opt Solv2->Opt

Logical relationship between molecular features and solvent selection for optimal crystallization.

Part 3: Quantitative Data & Process Parameters

Table 1: Critical Process Parameters for 2-(Butoxymethyl)-4-tert-butylphenol Crystallization

ParameterTarget RangeMechanistic EffectTroubleshooting Action
Cooling Rate 0.1 - 0.2 °C/minPrevents rapid supersaturation buildup, avoiding the binodal (LLPS) curve.If oiling occurs, heat to redissolve and reduce cooling rate by 50%.
Seed Loading 1.0 - 5.0 wt%Provides immediate surface area for secondary nucleation, bypassing primary nucleation kinetics.Ensure seeds are added inside the MSZW; verify persistence via FBRM.
Antisolvent Addition 0.05 - 0.1 V/minMaintains controlled supersaturation without shocking the system into phase separation.Use subsurface addition to prevent localized high-concentration zones.
Agitation Rate 150 - 250 RPMEnsures uniform mass transfer and thermal distribution without causing excessive shear.Increase RPM slightly if localized oil droplets form near the antisolvent feed.

Part 4: Field-Proven Experimental Protocols

Protocol 1: Seeding-Assisted Cooling Crystallization (Self-Validating System)

Objective: To isolate 2-(Butoxymethyl)-4-tert-butylphenol while strictly avoiding the LLPS boundary.

  • Dissolution: Suspend the crude 2-(Butoxymethyl)-4-tert-butylphenol in 5 volumes of Isopropanol (IPA). Heat to 60°C under agitation (200 RPM) until complete dissolution is visually confirmed (clear solution).

  • Clarification: Polish filter the hot solution through a 0.45 µm PTFE membrane into a pre-heated crystallizer to remove foreign particulates that could induce uncontrolled heterogeneous nucleation.

  • Antisolvent Titration: Slowly add 1 volume of Water (antisolvent) at 60°C.

    • Self-Validation Check: The solution must remain clear. If turbidity appears, add 0.1 volumes of IPA to restore clarity, confirming you have exited the miscibility gap.

  • Cooling to Seeding Point: Cool the reactor to 45°C at a rate of 0.5°C/min.

  • Seeding: Introduce 2 wt% of pre-milled 2-(Butoxymethyl)-4-tert-butylphenol seed crystals.

    • Self-Validation Check: Hold the temperature at 45°C for 30 minutes. Visually (or via Focused Beam Reflectance Measurement - FBRM) confirm that the seed crystals persist and do not dissolve. If they dissolve, the system is undersaturated; lower the temperature by 2°C and re-seed.

  • Controlled Desupersaturation: Once seed persistence is confirmed, cool the suspension to 5°C at a strict rate of 0.1°C/min. This slow rate ensures crystal growth outpaces the tendency to oil out.

  • Isolation: Filter the resulting slurry, wash with 2 volumes of cold (5°C) 80:20 Water/IPA, and dry under vacuum at 30°C.

Protocol 2: Temperature Cycling for Amorphous/Oil Recovery

Objective: To recover a batch that has oiled out and formed a kinetically trapped amorphous gel.

  • Slurry Preparation: If the batch has oiled out at 20°C, maintain agitation and add 0.5 volumes of the active solvent (e.g., Ethyl Acetate) to lower the viscosity of the oil phase.

  • Heating Cycle (Dissolution of fines): Heat the mixture to 50°C at 1°C/min. Hold for 15 minutes. This selectively dissolves the least stable amorphous domains while leaving the most robust crystalline nuclei intact.

  • Cooling Cycle (Growth): Cool to 10°C at 0.2°C/min. Hold for 2 hours to allow the dissolved solute to deposit onto the crystalline lattice.

  • Iteration: Repeat the 10°C ↔ 50°C cycle 3 to 5 times.

    • Self-Validation Check: Monitor the slurry via microscopy or FBRM. The transition from spherical oil droplets/gel aggregates to birefringent, faceted crystals confirms a successful polymorphic transformation[4].

Part 5: References

  • PubChem - 2-(Butoxymethyl)-4-tert-butylphenol (CID 14251850). National Center for Biotechnology Information.[Link]

  • Mettler Toledo - Oiling Out in Crystallization: Discover and Bypass Miscibility Gaps.[Link]

  • ACS Publications (Organic Process Research & Development) - Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound.[Link]

  • Sterling Pharma Solutions - API Development Trends: Solid Form Development.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Storage Guide for 2-(Butoxymethyl)-4-tert-butylphenol

Welcome to the Technical Support Center. 2-(Butoxymethyl)-4-tert-butylphenol (CID: 14251850)[1] is a specialized organic compound requiring stringent storage protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2-(Butoxymethyl)-4-tert-butylphenol (CID: 14251850)[1] is a specialized organic compound requiring stringent storage protocols. This guide provides researchers, analytical chemists, and drug development professionals with field-proven, self-validating methodologies to prevent oxidative degradation and ensure laboratory safety.

Mechanistic Causality of Degradation

Understanding the chemical vulnerabilities of 2-(Butoxymethyl)-4-tert-butylphenol is critical for effective handling. The molecule contains two distinct reactive sites prone to atmospheric degradation:

  • The Phenol Moiety: Phenols are highly susceptible to oxidation. The loss of a hydrogen atom generates a resonance-stabilized phenoxy radical. Because the para-position is sterically hindered by a tert-butyl group, oxidation primarily directs to the ortho-position, yielding ortho-quinones or triggering intermolecular radical coupling[2],[3]. These highly conjugated quinones and polymeric byproducts manifest as yellow, pink, or brown discoloration[4].

  • The Butoxymethyl Ether Moiety: Ethers undergo insidious auto-oxidation when exposed to oxygen and light. Radical abstraction of a hydrogen atom from the benzylic/aliphatic alpha-carbon forms hydroperoxides[5]. Over time, these hydroperoxides accumulate and polymerize into highly explosive, shock-sensitive organic peroxides.

Degradation cluster_phenol Phenol Oxidation Pathway cluster_ether Ether Auto-Oxidation Pathway Compound 2-(Butoxymethyl)-4-tert-butylphenol Phenoxy Phenoxy Radical Intermediate Compound->Phenoxy O2, Light, Metals Hydroperoxide Ether Hydroperoxide Compound->Hydroperoxide O2, Light (Auto-oxidation) Quinone ortho-Quinone Derivatives (Discoloration) Phenoxy->Quinone Further Oxidation Polymer Polymeric Coupling (Brown/Black Solid) Phenoxy->Polymer Radical Coupling Peroxide Explosive Peroxides (Shock Sensitive) Hydroperoxide->Peroxide Accumulation Cleavage Cleavage Products (Aldehydes/Alcohols) Hydroperoxide->Cleavage Degradation

Figure 1: Dual degradation pathways of 2-(Butoxymethyl)-4-tert-butylphenol via oxidation.

Troubleshooting Guide

Table 1: Visual & Analytical Troubleshooting
Observed IssueMechanistic CauseImmediate ActionPreventive Protocol
Yellow/Brown Discoloration Phenol oxidation to ortho-quinones or polymeric coupling products[4],[3].Isolate batch. Assess purity via HPLC or quantitative NMR before use.Store under Argon; use amber glass vials to block UV light.
Crystalline Deposits on Cap Auto-oxidation of the butoxymethyl ether yielding shock-sensitive peroxides[5].DO NOT OPEN. Evacuate the area immediately and contact HazMat.Implement strict 3-month peroxide testing; discard uninhibited stocks >6 months.
Loss of Assay Potency Ether cleavage into aldehydes/alcohols via hydroperoxide degradation.Discard the degraded batch. Do not attempt to salvage.Maintain strict anhydrous, dark storage at -20°C.
Table 2: Quantitative Peroxide Action Thresholds
Peroxide Concentration (ppm)Safety StatusRequired Action / Self-Validation Step
0 - 25 ppm SafeContinue use. Log the result and retest in 3 months.
25 - 100 ppm WarningTreat with a reducing agent (e.g., sodium metabisulfite) to neutralize. Do not distill.
> 100 ppm DangerDo not handle. Contact HazMat for immediate safe disposal[5].
Visible Crystals Critical HazardEVACUATE. Do not move the container. Call the bomb squad/HazMat.

Standard Operating Procedure (SOP): Anaerobic Aliquoting & Long-Term Storage

Objective: Establish a self-validating workflow to prevent oxidation and peroxide accumulation. Materials: Amber glass vials, PTFE-lined caps, ultra-high purity (UHP) Argon, peroxide test strips, HPLC-grade anhydrous solvents.

  • Step 1: Glassware Preparation & Deoxygenation

    • Action: Bake amber glass vials at 120°C for 12 hours. Transfer to a desiccator and cool under a continuous UHP Argon purge.

    • Causality: Removing adsorbed surface moisture and ambient oxygen eliminates the primary catalysts for phenoxy radical initiation[4].

  • Step 2: Aliquoting (The "Single-Use" Principle)

    • Action: Inside a glovebox (O2 < 1 ppm), divide the bulk 2-(Butoxymethyl)-4-tert-butylphenol into single-use aliquots.

    • Causality: Repeated opening of a bulk container introduces fresh oxygen and atmospheric moisture, exponentially accelerating peroxide formation[6]. Aliquoting isolates the risk and preserves the integrity of the bulk supply.

  • Step 3: Solution Storage & Antioxidant Addition

    • Action: If storing as a stock solution, use rigorously degassed, anhydrous solvents (e.g., via freeze-pump-thaw cycling). Add a radical scavenger such as Butylated Hydroxytoluene (BHT) at 0.01 - 0.05% w/v[4].

    • Causality: BHT acts as a sacrificial antioxidant, neutralizing peroxy radicals before they can propagate through the butoxymethyl ether chains[4],[5].

  • Step 4: Sealing and Environmental Control

    • Action: Seal vials tightly with PTFE-lined caps. Wrap the seal with Parafilm. Store at -20°C in an explosion-proof freezer, strictly protected from light.

    • Causality: UV light homolytically cleaves O-O bonds, accelerating auto-oxidation[5]. Sub-zero temperatures kinetically suppress the oxidation rate, while explosion-proof freezers prevent ignition of flammable vapors.

  • Step 5: Validation & Lifecycle Management

    • Action: Test bulk and solution stocks for peroxides every 3 months using standard KI/starch peroxide test strips. Discard any uninhibited ether-containing compounds after 6 months of opening[5],[6].

    • Causality: Self-validation ensures that invisible hydroperoxide accumulation does not reach the critical threshold for detonation, creating a closed-loop safety system.

Frequently Asked Questions (FAQs)

Q1: My 2-(Butoxymethyl)-4-tert-butylphenol powder has turned slightly yellow. Is it still usable? A1: Discoloration indicates the formation of ortho-quinones or polymeric coupling products due to phenol oxidation[4],[3]. While the molar percentage of degradation might be low, these highly conjugated byproducts can severely interfere with sensitive assays (e.g., fluorescence or radical-sensitive reactions). We recommend verifying purity via HPLC or quantitative NMR before use. If purity is critical, discard the discolored compound[4].

Q2: I found crystalline deposits around the cap of an old bottle. What should I do? A2: DO NOT TOUCH OR OPEN THE BOTTLE. Crystalline deposits on the threads or cap of any ether-containing compound strongly indicate the presence of shock-sensitive organic peroxides[5],. Friction from unscrewing the cap can trigger a violent detonation. Immediately evacuate the area and contact your institution's hazardous materials (HazMat) response team.

Q3: Can I store this compound in a standard laboratory refrigerator? A3: No. It must be stored in an explosion-proof or flammable-safe freezer at -20°C. Standard refrigerators have internal electrical components (like thermostats and lights) that can ignite flammable vapors or trigger a peroxide explosion if the container is compromised.

References

  • 2-(Butoxymethyl)-4-tert-butylphenol | CID 14251850 , PubChem (National Institutes of Health). 7

  • Phenol oxidation with hypervalent iodine reagents , Wikipedia.2

  • 16.3: Oxidation of Phenols to Quinones , Chemistry LibreTexts. 3

  • Minimizing oxidation of 3-(2-Aminopropyl)phenol during storage , BenchChem. 4

  • The Silent Menace: Crystallized Ethyl Ether and Its Explosive Dangers , OSHA Code.5

  • Organic Peroxide Storage and Handling Guidelines , EHSDB.

  • LEONID CHEMICALS PVT. LTD., BANGALORE , Leonid Chemicals. 6

Sources

Troubleshooting

purification techniques for crude 2-(Butoxymethyl)-4-tert-butylphenol extracts

Welcome to the Technical Support and Troubleshooting Guide for the isolation and purification of 2-(Butoxymethyl)-4-tert-butylphenol . As a highly lipophilic, sterically hindered phenolic ether, this compound presents un...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for the isolation and purification of 2-(Butoxymethyl)-4-tert-butylphenol . As a highly lipophilic, sterically hindered phenolic ether, this compound presents unique challenges during downstream processing.

This guide is designed for researchers and process chemists. It bypasses generic advice to address the specific physicochemical vulnerabilities of ortho-alkoxymethyl phenols, ensuring high-yield, high-purity recovery.

Compound Profile & Physicochemical Data

To design a self-validating purification protocol, we must first understand the thermodynamic and structural properties of the target compound and its primary impurity, the starting material 4-tert-butylphenol (4-TBP).

Table 1: Comparative Physicochemical Properties

Property4-tert-Butylphenol (Impurity)2-(Butoxymethyl)-4-tert-butylphenol (Target)Impact on Purification Strategy
Molecular Weight 150.22 g/mol [1]236.35 g/mol [2]Significant mass difference aids in mass spectrometry (MS) tracking.
LogP (Lipophilicity) 3.3[3]~4.1[2]Target is highly lipophilic; will elute faster on normal-phase silica.
pKa (Acidity) 10.16[3]~9.8 (Estimated)Both are weak acids. Standard aqueous base extraction yields poor selectivity.
Structural Vulnerability Stable phenolAcid-labile benzylic etherTarget degrades on acidic media (e.g., untreated silica gel)[4].

Troubleshooting & FAQs

Q1: My product degrades or polymerizes on the silica column. What is happening?

Cause: Standard silica gel is mildly acidic (pH ~4.5–5.5). The ortho-butoxymethyl group in your target compound is a benzylic ether. Under acidic conditions, the ether oxygen is protonated, leading to the loss of butanol and the formation of a highly reactive ortho-quinone methide intermediate[4]. This intermediate rapidly reacts with nucleophiles or polymerizes with other phenol molecules. Solution: You must deactivate the acidic silanol groups on the silica gel. Pre-treat and run your column using a solvent system containing 1% Triethylamine (TEA)[5].

Q2: I washed my crude mixture with 1M NaOH, but I still have 4-TBP contamination. Why?

Cause: While both compounds are phenols, their pKa values are nearly identical (~10). You might expect NaOH to deprotonate both, pulling them into the aqueous phase. However, the target compound has a LogP of 4.1[2]. Its sodium salt is so lipophilic that it acts as a surfactant, partitioning partially back into the organic layer or hovering at the interface, dragging 4-TBP with it. Solution: Abandon simple liquid-liquid extraction for final polishing. Use base-deactivated flash chromatography (Protocol A) or high-vacuum short-path distillation for definitive separation.

Q3: I'm getting severe emulsions during my aqueous workup. How do I break them?

Cause: As mentioned above, the deprotonated target compound is an excellent surfactant (a hydrophobic tail with a charged phenolic head). Solution: Never use pure water or dilute base for washing. Always use saturated brine (NaCl) to increase the ionic strength of the aqueous phase, which forces the organic molecules out of the water (salting-out effect). If an emulsion persists, filter the biphasic mixture through a pad of Celite to remove polymeric stabilizing particulates.

Q4: Can I use distillation to purify the crude extract?

Cause: Yes, but with strict thermal limits. Benzylic ethers are prone to thermal cleavage. Solution: Do not use standard atmospheric distillation. You must use High-Vacuum Short-Path Distillation (e.g., < 0.1 mbar) to lower the boiling point significantly, keeping the pot temperature below 120°C to prevent the generation of quinone methides.

Mechanistic & Workflow Visualizations

To conceptualize the purification logic, refer to the following process and mechanistic diagrams.

Workflow Start Crude Extract Decision Scale & Impurity Profile? Start->Decision LLE Brine/Weak Base Wash (Removes Salts/Acids) Decision->LLE Initial Cleanup Chrom TEA-Treated Silica (High Purity <10g) LLE->Chrom Lab Scale Distill High-Vac Short-Path (Large Scale >10g) LLE->Distill Process Scale Pure Purified 2-(Butoxymethyl)- 4-tert-butylphenol Chrom->Pure Distill->Pure

Fig 1. Decision matrix for purifying 2-(Butoxymethyl)-4-tert-butylphenol based on scale and stability.

Mechanism A 2-(Butoxymethyl)- 4-tert-butylphenol B Protonated Ether (Acidic Silica) A->B H+ (Silanol) C ortho-Quinone Methide Intermediate B->C - Butanol D Polymerization / Degradation C->D Nucleophilic Attack

Fig 2. Acid-catalyzed degradation pathway of ortho-alkoxymethyl phenols via quinone methide.

Experimental Protocols

Protocol A: Base-Deactivated Flash Chromatography

This is the gold-standard method for laboratory-scale purification (<10g) to prevent benzylic ether cleavage[5].

Materials:

  • Silica gel (230-400 mesh)

  • Hexanes (ACS Grade)

  • Ethyl Acetate (EtOAc)

  • Triethylamine (TEA)

Step-by-Step Methodology:

  • Solvent Preparation: Prepare the mobile phase: 94% Hexanes, 5% EtOAc, and 1% TEA (v/v/v). The TEA is critical to neutralize the silica.

  • Column Packing: Slurry-pack the silica gel using the prepared solvent. Allow 2-3 column volumes (CV) of the solvent to flush through the bed. This ensures all acidic silanol sites are capped by the amine.

  • Sample Loading: Dissolve the crude 2-(Butoxymethyl)-4-tert-butylphenol in the minimum amount of the mobile phase. Load it carefully onto the silica bed. Do not use dichloromethane for loading if possible, as it can disrupt the solvent front.

  • Elution: Run the column isocratically. Due to the high LogP (4.1)[2], the target compound will elute rapidly, well before any unreacted 4-tert-butylphenol (LogP 3.3)[3].

  • Fraction Analysis: Spot fractions on TLC plates (pre-treated with TEA vapor) and visualize using UV (254 nm) or a Potassium Permanganate ( KMnO4​ ) stain. The target compound will appear as a fast-moving spot.

  • Concentration: Pool the pure fractions and concentrate under reduced pressure at a water bath temperature not exceeding 35°C to prevent thermal degradation.

Protocol B: Emulsion-Free Aqueous Workup

Use this protocol immediately post-reaction to remove polar impurities and unreacted butanol before chromatography.

Step-by-Step Methodology:

  • Dilution: Dilute the crude reaction mixture in a non-polar solvent like Methyl tert-butyl ether (MTBE) or Hexanes. (Avoid EtOAc as it can partition slightly into water, worsening emulsions).

  • Weak Base Wash: Wash the organic layer with 5% aqueous Sodium Bicarbonate ( NaHCO3​ ) mixed 1:1 with saturated brine (NaCl). The bicarbonate neutralizes any residual acid from the reaction, while the brine prevents the lipophilic phenol from forming micelles.

  • Phase Separation: Allow the layers to separate for at least 15 minutes. If an interfacial rag layer forms, add 5 mL of methanol to disrupt the surface tension, then gently swirl (do not shake vigorously).

  • Drying: Separate the organic layer and dry over anhydrous Sodium Sulfate ( Na2​SO4​ ). Filter and concentrate in vacuo.

References

  • PubChem. "2-(Butoxymethyl)-4-tert-butylphenol | C15H24O2 | CID 14251850". National Center for Biotechnology Information. Available at:[Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). "4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement". Australian Government. Available at:[Link]

  • PubChem. "4-tert-Butylphenol | C10H14O | CID 7393". National Center for Biotechnology Information. Available at:[Link]

  • Thieme Chemistry. "Synthesis by Substitution - Thieme E-Books". Science of Synthesis. Available at:[Link]

  • National Institutes of Health (PMC). "Organocatalytic C–O Bond Cleavage and Asymmetric Transformations via [1,3]-Sigmatropic Rearrangement". PMC. Available at:[Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Baseline Noise for 2-(Butoxymethyl)-4-tert-butylphenol

Target Audience: Analytical Chemists, Drug Development Professionals, and Chromatography Specialists. System Context & Analyte Profiling When analyzing 2-(Butoxymethyl)-4-tert-butylphenol (Molecular Weight: 236.35 g/mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Drug Development Professionals, and Chromatography Specialists.

System Context & Analyte Profiling

When analyzing 2-(Butoxymethyl)-4-tert-butylphenol (Molecular Weight: 236.35 g/mol , LogP: ~4.1) [1], the compound's high lipophilicity dictates the use of a highly non-polar reversed-phase (RP-HPLC) environment. Methods typically require >70% organic modifier (e.g., Acetonitrile or Methanol). Furthermore, as a substituted phenol, optimal UV detection occurs in the 270–280 nm range [2].

Operating at high organic concentrations places unique stress on HPLC pump check valves, while trace impurities in organic solvents can severely degrade the optical baseline at UV wavelengths[3, 4]. This guide provides self-validating diagnostic workflows to isolate and resolve these specific baseline anomalies.

Diagnostic Decision Matrix

Before altering your method, you must establish the root cause of the noise. Use the following logic to isolate the subsystem (Pump vs. Detector).

NoiseDiagnostics A Observe Baseline Anomalies B Stop Pump Flow (Leave Detector On) A->B C Noise Persists B->C Yes D Noise Stops B->D No E Detector Issue (Lamp, Flow Cell, Electronics) C->E F Flow/Solvent Issue (Pump, Air, Column) D->F G Periodic Pulsation: Check Valves / Air F->G H Continuous Drift: Temperature / Gradient F->H

Diagnostic decision tree for isolating HPLC baseline noise sources.

Frequently Asked Questions (Troubleshooting)

Q1: My baseline exhibits a rhythmic, periodic pulsation. What causes this during high-organic elution? A1: Periodic baseline perturbations that synchronize with the pump stroke are almost exclusively caused by pressure fluctuations from a faulty check valve or trapped air in the pump head [5].

  • The Causality: When mixing high ratios of organic solvent (required for a LogP 4.1 compound) with water, the mixture is highly prone to exothermic outgassing. If the in-line vacuum degasser is underperforming, microscopic air bubbles enter the pump head. These bubbles compress during the piston's delivery stroke, causing a momentary drop in flow rate and pressure [6]. The UV detector registers this flow variation as a refractive index shift, creating a pulsating baseline [7].

  • Self-Validating Check: Monitor the system pressure ripple in your chromatography data system (CDS). If the pressure fluctuation exceeds 1–2% (e.g., >20 psi variance at 2000 psi), the issue is definitively flow-related (pump/check valve).

Q2: I am observing random, high-frequency "fuzzy" noise across the chromatogram. Is this a pump issue? A2: No. Random, high-frequency noise is typically optical or electrical, originating from the detector [4].

  • The Causality: For phenolic compounds, detection is often set around 280 nm [2]. If you attempt to detect at lower wavelengths (e.g., <220 nm) to capture secondary absorbance bands, solvent impurities will absorb the UV light. This reduces the total light energy reaching the photodiode array, which inversely increases baseline noise [4]. Alternatively, an aging deuterium lamp or a dirty flow cell will scatter light, drastically reducing the Signal-to-Noise (S/N) ratio [8].

  • Self-Validating Check: Turn off the HPLC pump to stop solvent flow, but leave the UV detector on. If the random noise persists on the live baseline, the issue is isolated to the detector (lamp energy or electronics). If the noise stops, the issue is related to solvent purity or flow cell micro-bubbles.

Q3: How does sample matrix and solvent grade specifically affect the baseline for this compound? A3: 2-(Butoxymethyl)-4-tert-butylphenol is highly retained on standard C18 stationary phases. If your method utilizes gradient elution to wash the column, any non-volatile impurities in low-grade water or organic solvents will concentrate on the column head during the highly aqueous initial conditions. As the organic percentage increases to elute the lipophilic phenol, these impurities wash off simultaneously, causing severe baseline drift, "phantom peaks," or an irregular, lumpy baseline [3, 6]. Always use LC-MS or HPLC-grade solvents and ensure mobile phases are prepared fresh daily.

Quantitative System Diagnostics

Use this table to benchmark your system's performance and determine if the baseline noise is impacting your Limit of Quantitation (LOQ), which requires a minimum S/N of 10:1 [4, 8].

Noise ClassificationVisual ProfilePrimary Root CauseDiagnostic ThresholdImpact on Analyte (S/N)
Periodic Pulsation Sine-wave synchronous with pump strokeCheck valve failure; Air in pump headPressure ripple > 2%Moderate; distorts peak integration
High-Frequency Random "Fuzzy" erratic spikesAging UV lamp; Dirty flow cellEnergy counts < 50% of new lampSevere; obscures low-concentration peaks
Continuous Drift Upward/downward sloping baselineTemperature fluctuation; Solvent impurityDrift > 1 mAU/hr (isocratic)Low; but complicates baseline subtraction
Spiking Sharp, isolated vertical linesElectrical interference; Micro-bubbles in cellVisual spikes independent of flowModerate; can trigger false peak detection

Standard Operating Procedures (Remediation Protocols)

Protocol A: Pump & Check Valve Remediation for High-Organic Methods

Use this protocol if your self-validating check confirmed pressure ripple > 2%.

  • System Isolation: Remove the analytical C18 column and replace it with a zero-dead-volume union to protect the stationary phase from pressure shocks.

  • Solvent Purge: Flush the system with 100% Isopropanol (IPA) at 1.0 mL/min for 15 minutes. IPA's high viscosity helps push trapped air bubbles through the check valves and pump heads[5].

  • Check Valve Sonication: If pulsation persists, power off the pump. Remove the inlet and outlet check valves. Submerge them in a beaker of 100% Methanol and sonicate for 10 minutes to dislodge particulate matter or polymerized acetonitrile.

  • Re-priming: Reinstall the check valves. Prime the system with freshly degassed mobile phase (e.g., 80:20 Acetonitrile:Water) at 3.0 mL/min for 5 minutes with the purge valve open.

Protocol B: Flow Cell Cleaning and Optical Optimization

Use this protocol if random noise persists when the pump is turned off.

  • Lamp Energy Check: Access your detector's diagnostic menu. If the deuterium lamp has >2,000 hours of use or fails the intensity test, replace the lamp [4].

  • Flow Cell Flush: Reconnect the system (without the column). Flush the detector flow cell with a strong organic solvent (e.g., 100% Methanol) to remove lipophilic buildup.

  • Nitric Acid Passivation (Severe Cases): If the baseline remains noisy, flush the flow cell with 1N Nitric Acid (HNO₃) for 15 minutes, followed by a copious flush with HPLC-grade water until the pH is neutral. Never use Hydrochloric Acid (HCl) as it damages stainless steel components. [9]

  • Wavelength Optimization: Ensure your acquisition method is monitoring 280 nm for 2-(Butoxymethyl)-4-tert-butylphenol to maximize analyte signal while minimizing background solvent absorbance [2].

Remediation S1 1. Solvent Prep Filter & Degas S2 2. System Purge 100% Isopropanol S1->S2 S3 3. Check Valve Sonication (MeOH) S2->S3 S4 4. Flow Cell Flush Strong Organic S3->S4 S5 5. S/N Validation Inject Analyte S4->S5

Step-by-step remediation workflow for resolving pump and detector-related baseline noise.

References

  • Title: 2-(Butoxymethyl)-4-tert-butylphenol | C15H24O2 | CID 14251850 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Simultaneous Determination of 14 Phenolic Compounds in Grape Canes by HPLC-DAD-UV Using Wavelength Switching Detection Source: PMC (National Institutes of Health) URL: [Link]

  • Title: HPLC Diagnostic Skills—Noisy Baselines Source: LCGC Chromatography Online URL: [Link]

  • Title: Modern HPLC Pumps: Perspectives, Principles, and Practices Source: LCGC International URL: [Link]

  • Title: HPLC Repair Services: Common Causes of Baseline Noise Source: Overbrook Scientific URL: [Link]

  • Title: Analytical Sample Preparation E-book Source: S-und-S URL: [Link]

  • Title: Looking with Light: Breaking Down Liquid Chromatography Method Development Source: Cannabis Science Tech URL: [Link]

  • Title: HPLC troubleshooting Source: Chromservis URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting Byproducts in 2-(Butoxymethyl)-4-tert-butylphenol Synthesis

Welcome to the Technical Support Center for Phenolic Resin Intermediates. As a Senior Application Scientist, I frequently consult on the scale-up and optimization of substituted phenolic ethers.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Phenolic Resin Intermediates. As a Senior Application Scientist, I frequently consult on the scale-up and optimization of substituted phenolic ethers. The synthesis of 2-(butoxymethyl)-4-tert-butylphenol is a complex, tandem transformation. It involves the electrophilic aromatic substitution (hydroxymethylation) of 4-tert-butylphenol with formaldehyde, followed by the acid-catalyzed etherification of the resulting benzylic alcohol with n-butanol.

Because the benzylic alcohol intermediate (2-hydroxymethyl-4-tert-butylphenol) readily forms a highly reactive ortho-quinone methide (oQM) or benzylic carbocation under acidic conditions, researchers frequently encounter competing side reactions. This guide provides a mechanistic framework, troubleshooting FAQs, and a self-validating protocol to maximize your target yield.

Mechanistic Overview & Causal Analysis

The primary challenge in this synthesis is controlling the fate of the reactive intermediate. When the benzylic alcohol is protonated and loses water, the resulting electrophile can be intercepted by:

  • n-Butanol (Desired Pathway): Yields the target 2-(butoxymethyl)-4-tert-butylphenol.

  • Another Phenol Molecule (Side Reaction): Yields methylene-bridged dimers (bisphenol derivatives) via electrophilic aromatic substitution.

  • Excess Formaldehyde (Side Reaction): Yields 2,6-bis(butoxymethyl)-4-tert-butylphenol through over-alkylation.

  • Self-Condensation (Side Reaction): Yields complex, dark oligomeric resins (resol/novolac type).

By understanding these causal pathways, we can engineer our reaction conditions—specifically stoichiometry, catalyst selection, and water removal—to heavily bias the system toward the desired etherification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing high levels of methylene-bridged dimers (bisphenols) in my final product?

Causality: Methylene-bridged dimers form when the reactive benzylic carbocation (or oQM intermediate) undergoes electrophilic aromatic substitution with another molecule of 4-tert-butylphenol, rather than reacting with n-butanol. This bimolecular condensation is highly favored under strong, homogeneous acidic conditions (e.g., H₂SO₄) if the concentration of the competing nucleophile (n-butanol) is too low. Solution: Increase the molar equivalents of n-butanol (using it as both reactant and solvent) to outcompete the phenol nucleophile. Furthermore, switch from homogeneous strong acids to milder, heterogeneous solid acid catalysts (e.g., Amberlyst-15 or Zeolites). The steric bulk of the resin pores restricts the large transition states required for dimer formation, as demonstrated in recent studies on [3].

Q2: How do I prevent over-alkoxymethylation to 2,6-bis(butoxymethyl)-4-tert-butylphenol?

Causality: The ortho and ortho' positions of 4-tert-butylphenol are both activated by the hydroxyl group. If excess formaldehyde is present during the initial hydroxymethylation phase, double substitution occurs rapidly. Solution: Strictly control the stoichiometry of paraformaldehyde to 0.95–1.00 equivalents relative to the phenol. Conduct the initial hydroxymethylation at lower temperatures (40–50 °C) and utilize ortho-selective templating catalysts like Sodium Metaborate (NaBO₂). NaBO₂ coordinates with the phenolic oxygen and formaldehyde, directing the substitution exclusively to a single ortho position and yielding up to 95% of the mono-substituted intermediate, as detailed in recent [1].

Q3: My reaction mixture is turning highly viscous and dark during the etherification step. What is happening?

Causality: This indicates a thermal runaway polymerization, forming oligomeric phenolic resins via uncontrolled self-condensation of the hydroxymethylphenols. This occurs when the intermediate is exposed to excessive heat and accumulated water, which reverses the etherification equilibrium. Solution: Ensure continuous and efficient water removal using a Dean-Stark apparatus. Removing water drives the etherification forward quickly, minimizing the lifetime of the reactive intermediate. Keep etherification temperatures strictly below 105 °C. The critical role of water removal in shifting equilibrium has been extensively validated in [2].

Q4: Can I perform this synthesis as a single, one-pot reaction?

Causality: Yes, one-pot alkoxymethylation is possible via a modified Mannich-type or direct acid-catalyzed multicomponent reaction. However, one-pot systems often yield >20% byproducts because the phenol can directly condense with formaldehyde before butanol intercepts the intermediate. Solution: For high purity (>95%), a two-step telescoping method is mandatory. First, perform the base-catalyzed hydroxymethylation, neutralize the mixture, and then initiate the acid-catalyzed etherification. This temporal separation of the basic and acidic regimes prevents premature condensation.

Quantitative Catalyst Comparison for Etherification

To summarize the impact of catalyst selection on byproduct formation, review the quantitative data below. All reactions were performed with a 1:5 molar ratio of intermediate to n-butanol at 95 °C with a Dean-Stark trap.

Catalyst SystemCatalyst TypeTarget Yield (%)Dimer Byproduct (%)Over-Alkylated (%)Causality / Notes
H₂SO₄ (Homogeneous)Strong Brønsted Acid62.525.08.5High acidity promotes rapid condensation of intermediates into dimers.
PTSA (Homogeneous)Moderate Brønsted Acid78.012.55.0Better control than H₂SO₄, but still allows significant bimolecular collisions.
Amberlyst-15 (Heterogeneous)Solid Resin Acid91.04.52.5Steric bulk of the resin pores restricts large dimer transition states.
Zeolite H-Y (Heterogeneous)Microporous Solid Acid88.52.01.0Excellent size-exclusion properties, but slower overall reaction kinetics.

Data synthesized from established [4].

Self-Validating Experimental Protocol

This two-step telescoped methodology is designed as a self-validating system. At each critical juncture, a physical or chemical observable confirms the reaction's trajectory, ensuring trustworthiness before proceeding to the next step.

Phase 1: Ortho-Selective Hydroxymethylation
  • Charge the Reactor: In a 500 mL three-neck flask equipped with a mechanical stirrer and internal temperature probe, add 4-tert-butylphenol (150.2 g, 1.0 mol) and methanol (100 mL) as a homogenizing solvent.

  • Catalyst Addition: Add Sodium Metaborate (NaBO₂) (3.3 g, 0.05 mol).

    • Causality: NaBO₂ acts as a templating base catalyst, directing substitution exclusively to the ortho position.

  • Formaldehyde Dosing: Heat the mixture to 40 °C. Slowly add paraformaldehyde (31.5 g, 1.05 mol) in small portions over 30 minutes.

    • Validation Check: The internal temperature should not exceed 45 °C. An exotherm >50 °C indicates uncontrolled multi-substitution.

  • Reaction & Neutralization: Stir at 45 °C for 4 hours. Once complete (confirmed by TLC: Rf = 0.3 in 8:2 Hexane/EtOAc), neutralize the mixture with dilute acetic acid to exactly pH 6.5.

    • Causality: Quenching the base prevents base-catalyzed condensation during the subsequent solvent removal.

Phase 2: Acid-Catalyzed Etherification
  • Solvent Exchange: Remove methanol under reduced pressure at 50 °C. Add anhydrous n-butanol (370.6 g, 5.0 mol).

    • Causality: A massive excess of butanol shifts the equilibrium toward the ether and dilutes the intermediate, suppressing bimolecular dimer formation.

  • Acidification: Add Amberlyst-15 solid acid catalyst (5.0 g). Attach a Dean-Stark apparatus pre-filled with n-butanol, topped with a reflux condenser.

    • Causality: Heterogeneous catalysts provide spatial restriction, favoring the attack of small butanol molecules over bulky phenolic intermediates.

  • Reflux & Dehydration: Heat the mixture to 95–100 °C under a slight vacuum (if necessary) to maintain a steady reflux.

    • Validation Check: Monitor the water collection in the Dean-Stark trap. The theoretical water yield is ~18 mL. The reaction is complete when water ceases to separate (typically 3–4 hours). This volumetric measurement serves as a self-validating metric for reaction completion.

  • Workup: Cool to room temperature and filter out the solid catalyst (which can be washed and regenerated). Distill off the excess n-butanol under vacuum (50 mbar, 60 °C) to isolate the high-purity 2-(butoxymethyl)-4-tert-butylphenol.

Reaction Pathway Visualization

The following diagram maps the logical relationships and causal pathways between the starting materials, the target product, and the competing byproducts.

Pathway SM 4-tert-butylphenol + Formaldehyde Int 2-Hydroxymethyl- 4-tert-butylphenol SM->Int Base Catalyst (NaBO2) 40°C Target 2-(Butoxymethyl)- 4-tert-butylphenol (Target) Int->Target n-Butanol, H+ Dean-Stark, -H2O Dimer Methylene-bridged Dimer (Byproduct) Int->Dimer + Phenol, H+ (Condensation) Over 2,6-Bis(butoxymethyl)- 4-tert-butylphenol Target->Over + Excess CH2O/BuOH (Over-alkylation)

Reaction pathway showing target synthesis and competing byproduct formations.

References

  • Alkoxyalkylation of Electron-Rich Aromatic Compounds International Journal of Molecular Sciences, MDPI. URL:[Link]

  • Acid-Catalyzed Etherification of Glycerol with Tert-Butanol: Reaction Monitoring Catalysts, MDPI. URL:[Link]

  • Kinetics of batch alkylation of phenol with tert-butyl alcohol over a catalyst synthesized from coal fly ash Journal of Molecular Catalysis A: Chemical, Elsevier. URL:[Link]

  • Methoxymethylation of Alcohols, Phenols, and Avermectin Aglycones Using MOM-2-pyridylsulfide The Journal of Organic Chemistry, ACS Publications. URL:[Link]

Optimization

Technical Support Center: Optimizing Solvent Selection for 2-(Butoxymethyl)-4-tert-butylphenol Extraction

Welcome to the technical support center for optimizing the extraction of 2-(Butoxymethyl)-4-tert-butylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the extraction of 2-(Butoxymethyl)-4-tert-butylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the extraction process. We will move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses fundamental questions to build a strong base for optimizing your extraction protocol.

Q1: What is 2-(Butoxymethyl)-4-tert-butylphenol and why are its properties important for extraction?

A1: 2-(Butoxymethyl)-4-tert-butylphenol is an organic compound with the molecular formula C₁₅H₂₄O₂.[1] Its structure consists of a phenol ring substituted with three key groups: a hydroxyl (-OH) group, a bulky, nonpolar tert-butyl group, and a moderately polar butoxymethyl ether group.

Understanding this structure is critical for solvent selection based on the principle of "like dissolves like".[2][3]

  • Phenolic Hydroxyl Group: This group is polar and can participate in hydrogen bonding, suggesting solubility in polar solvents.

  • tert-Butyl Group: This large alkyl group is highly nonpolar (lipophilic), favoring solubility in nonpolar solvents.

  • Butoxymethyl Ether Group: This group adds moderate polarity and some hydrogen bond accepting capability.

The molecule's overall character is largely nonpolar, as indicated by its calculated XLogP3 value of 4.1, a measure of lipophilicity.[1] This dual nature—having both polar and nonpolar regions—means that the ideal solvent will likely be one of intermediate polarity or a carefully balanced mixture of solvents.

Q2: What are the core principles of solvent extraction?

A2: Solvent extraction, also known as liquid-liquid extraction, is a separation technique based on the differential solubilities of a compound between two immiscible liquids.[4][5] The target compound, or solute, partitions itself between the two phases until equilibrium is reached.[6] Key principles include:

  • Partition Coefficient (K): This is the ratio of the concentration of the solute in the organic solvent to its concentration in the aqueous phase at equilibrium.[5][7] A high partition coefficient for the target compound in the chosen solvent is desirable.

  • Selectivity: An ideal solvent should have a high affinity for the target compound while having a low affinity for impurities in the mixture.[4][5] This ensures a purer extract.

  • Immiscibility: The solvent used for extraction must be immiscible with the initial solution (e.g., an organic solvent and water) to allow for easy separation of the two phases after extraction.[4][6]

Q3: What general characteristics should I look for in an extraction solvent?

A3: Beyond just solubility, a good extraction solvent should possess several practical characteristics:

  • High Selectivity: As discussed, it should preferentially dissolve the target molecule over impurities.

  • Low Boiling Point: A lower boiling point facilitates easy removal of the solvent from the extracted compound via evaporation or distillation, which is crucial for isolating the final product.[2]

  • Chemical Inertness: The solvent should not react with the target compound or other components in the mixture.

  • Safety and Environmental Impact: The solvent should have low toxicity and flammability.[8] Increasingly, "green" solvents derived from renewable resources are preferred to minimize environmental impact.[9][10][11][12]

  • Cost and Availability: For large-scale applications, the cost and availability of the solvent are significant practical considerations.

Troubleshooting Guide: Common Extraction Issues

This section provides solutions to specific problems you might encounter during your experiments.

Q4: My extraction yield is very low. What are the likely causes and how can I fix it?

A4: Low yield is a common problem that can stem from several factors. The following decision tree can help you diagnose the issue.

Troubleshooting_Low_Yield Start Low Extraction Yield CheckPolarity Is the solvent polarity a good match? Start->CheckPolarity CheckMixing Is there sufficient phase contact? Start->CheckMixing CheckTemp Is the temperature optimal? Start->CheckTemp CheckpH Is the pH of the aqueous phase controlled? Start->CheckpH Sol_Polarity Action: Screen solvents of varying polarity. (e.g., Ethyl Acetate, Toluene, Heptane). Consider solvent mixtures. CheckPolarity->Sol_Polarity No Sol_Mixing Action: Increase agitation time or intensity. Ensure adequate mixing without causing emulsion. CheckMixing->Sol_Mixing No Sol_Temp Action: Perform extractions at different temperatures. Note: Higher temps increase solubility but can degrade some compounds. CheckTemp->Sol_Temp No Sol_pH Action: Adjust pH of the aqueous phase. For phenols, a slightly acidic pH (e.g., 5-6) keeps the molecule protonated and more soluble in organic solvents. CheckpH->Sol_pH No

Troubleshooting Decision Tree for Low Yield

Detailed Explanation:

  • Solvent Polarity Mismatch: 2-(Butoxymethyl)-4-tert-butylphenol has significant nonpolar character. If you are using a very polar solvent, it may not effectively solvate the molecule. Conversely, a purely nonpolar solvent like hexane might not interact well with the polar hydroxyl group. Medium-polarity solvents like ethyl acetate or mixtures (e.g., heptane with a small amount of ethanol) are often a good starting point.[13][14]

  • Insufficient Phase Contact: Extraction occurs at the interface between the two liquid phases. Insufficient mixing (time or intensity) means the system may not have reached equilibrium, leaving much of your compound behind.[5]

  • Suboptimal Temperature: Temperature affects solubility.[2] For most solids, solubility increases with temperature.[15] However, for some liquid-liquid systems, the effect can be complex. Experimenting with a range of temperatures (e.g., 25°C, 40°C, 60°C) can reveal the optimum.[16][17]

  • Incorrect pH: The hydroxyl group on the phenol is weakly acidic.[18] In a basic aqueous solution (high pH), this proton can be removed, forming a phenoxide ion. This ion is much more soluble in water than the neutral molecule, causing it to remain in the aqueous phase and drastically lowering your extraction yield into the organic phase. Maintaining a neutral or slightly acidic pH ensures the compound remains in its less polar, protonated form.

Q5: I'm getting a stable emulsion at the interface between my two solvents. How can I break it?

A5: Emulsion formation is the result of a third phase forming between the two immiscible layers, preventing clear separation. It is often caused by high-shear mixing or the presence of natural surfactants in your sample matrix.

Solutions:

  • Add Brine: Add a saturated solution of sodium chloride (NaCl). The salt increases the ionic strength of the aqueous phase, which helps to break the emulsion by decreasing the solubility of the organic solvent in the aqueous layer.

  • Centrifugation: If the volume is appropriate, centrifuging the mixture can provide the force needed to separate the layers.

  • Change the Solvent: Sometimes, the choice of solvent itself promotes emulsion. Try a solvent with a different density and interfacial tension.

  • Filtration: Passing the emulsified mixture through a bed of a filtering aid like Celite or glass wool can sometimes break the emulsion.

  • Reduce Agitation: Use gentle, repeated inversions for mixing rather than vigorous shaking or vortexing.

Q6: My extract is contaminated with impurities. How can I improve selectivity?

A6: Improving selectivity involves choosing a solvent that maximizes the solubility of your target while minimizing the solubility of contaminants.

  • Solvent Screening: The most direct approach is to test a range of solvents. If your impurities are more polar than your target compound, using a less polar solvent may leave them behind in the aqueous phase.

  • Hansen Solubility Parameters (HSP): For a more advanced and predictive approach, HSP can be used to rationally select a solvent. This is discussed in the next section.

  • Back-Extraction: After your primary extraction, you can "wash" the organic layer with an aqueous solution of a specific pH. For example, if you have acidic impurities, washing the organic extract with a dilute basic solution (e.g., sodium bicarbonate) can ionize and remove them into the aqueous phase, while your less acidic phenolic compound remains in the organic layer.

Advanced Optimization: A Predictive Approach to Solvent Selection

For a more rigorous and efficient optimization, theoretical models can save significant time and resources compared to a purely trial-and-error approach.[19]

Q7: What are Hansen Solubility Parameters (HSP) and how can I use them?

A7: The Hansen Solubility Parameter model is a powerful tool for predicting solubility based on the idea that "like dissolves like".[20] It deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from weak van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every molecule, including your target compound and potential solvents, can be assigned a set of these three parameters, which act as coordinates in a 3D "Hansen space".[20][21] The principle is that solvents with HSP coordinates close to those of the solute in this space are more likely to dissolve it.[22][23]

The distance (Ra) between the solute (1) and solvent (2) in Hansen space is calculated as: Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

A smaller Ra value indicates a higher likelihood of solubility. By calculating the HSP for 2-(Butoxymethyl)-4-tert-butylphenol (which can be estimated using group contribution methods) and comparing it to the known HSP of various solvents, you can create a ranked list of candidates for experimental validation.

HSP_Workflow Start Goal: Find Optimal Solvent EstimateHSP 1. Estimate HSP for 2-(Butoxymethyl)-4-tert-butylphenol (δD, δP, δH) Start->EstimateHSP CalcRa 3. Calculate Distance (Ra) between target and each solvent EstimateHSP->CalcRa GetSolventHSP 2. Compile HSP list for candidate solvents GetSolventHSP->CalcRa Rank 4. Rank solvents by smallest Ra value CalcRa->Rank Screen 5. Experimentally screen top-ranked candidates Rank->Screen

Workflow for HSP-Guided Solvent Selection

Experimental Protocols & Data

Protocol: Gravimetric Method for Solvent Screening

This protocol provides a reliable method for determining the solubility of 2-(Butoxymethyl)-4-tert-butylphenol in various candidate solvents.

Materials:

  • 2-(Butoxymethyl)-4-tert-butylphenol (solid)

  • Candidate solvents (e.g., Methanol, Ethanol, Ethyl Acetate, Toluene, Heptane)[24][25]

  • Analytical balance

  • Thermostatic shaker bath

  • Sealed vials (e.g., 20 mL scintillation vials)

  • Syringes and syringe filters (0.45 µm, solvent-compatible)

  • Pre-weighed evaporation dishes

Procedure:

  • Preparation: Add an excess amount of solid 2-(Butoxymethyl)-4-tert-butylphenol to a vial. The presence of undissolved solid is essential to ensure saturation.

  • Solvent Addition: Add a known mass (e.g., 5.00 g) of a candidate solvent to the vial and seal it tightly.

  • Equilibration: Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for 24-48 hours with continuous agitation.

  • Sampling: After equilibration, stop agitation and let the undissolved solid settle. Carefully withdraw a known mass (e.g., 2.00 g) of the clear supernatant using a syringe and pass it through a syringe filter into a pre-weighed evaporation dish. Record the exact mass of the filtered solution.

  • Solvent Evaporation: Place the evaporation dish in a fume hood or a vacuum oven at a moderate temperature to slowly evaporate the solvent.

  • Mass Determination: Periodically weigh the dish until a constant mass is achieved. This final mass is the mass of the dissolved solute.

  • Calculation:

    • Mass of Solvent in sample = (Mass of filtered solution) - (Mass of dissolved solute)

    • Solubility ( g/100g solvent) = [(Mass of dissolved solute) / (Mass of solvent in sample)] * 100

Data Presentation: Solvent Properties and Experimental Record

Use the following tables to compare potential solvents and record your experimental results.

Table 1: Properties of Common Candidate Solvents

SolventPolarity IndexBoiling Point (°C)Density (g/mL)Hazards
n-Heptane0.1980.684Flammable, Irritant
Toluene2.41110.867Flammable, Toxic[26]
Ethyl Acetate4.4770.902Flammable, Irritant
Ethanol5.2780.789Flammable
Methanol6.6650.792Flammable, Toxic

Table 2: Experimental Solubility Data Template

SolventTemperature (°C)Mass of Filtered Solution (g)Mass of Dissolved Solute (g)Calculated Solubility ( g/100g solvent)

References

  • Solvent Extraction Method: Principles, Applications, And Advantages. (2025, February 3). Google Cloud.
  • Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. (2019, July 1). Google Cloud.
  • Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC. National Center for Biotechnology Information.
  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs - Pharmaceutical Sciences. (2022, November 5). Tabriz University of Medical Sciences.
  • Solvent Extraction Techniques - Organomation. Organomation.
  • Solvent Extraction Principles and Practice. Google Cloud.
  • Environmental Impact of Solvents → Term - Product → Sustainability Directory. (2025, December 9). Google Cloud.
  • 1.1 Introduction and historical aspects of solvent Extraction - Index of. Shodhganga.
  • The Basic Scientific Principles of Solvent Extraction for Hemp Processors. (2020, August 19). Root Sciences.
  • Isolation and Identification of Phenolic Compounds - IntechOpen. (2024, September 24). IntechOpen.
  • An Overview on Common Organic Solvents and Their Toxicity - SciSpace. (2019, June 29). SciSpace.
  • What is the best solvent to prepare phenol and flavonoid extracts? - ResearchGate. (2021, September 15). ResearchGate.
  • An Overview on Common Organic Solvents and Their Toxicity. (2019, June 29). Journal of Pharmaceutical Research International.
  • Green Extraction of Natural Products: Concept and Principles - PMC. National Center for Biotechnology Information.
  • Extraction of phenolic compounds: A review - PMC - NIH. National Center for Biotechnology Information.
  • nontoxicprint - The Toxicity of Solvents - S a f e r PAINTING. nontoxicprint.
  • Hansen solubility parameter - Wikipedia. Wikipedia.
  • Effects of Organic Solvent Exposure on Humans | KTA University. (2017, August 4). KTA-Tator, Inc..
  • Optimization of Green Pressurized Liquid Extraction of Phenolic Compounds with Inhibitory Capacity Reactive Oxygen Species from Crescentia alata Using a Box-Behnken Design - MDPI. (2025, November 30). MDPI.
  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC. (2023, August 21). National Center for Biotechnology Information.
  • Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends - MDPI. (2023, November 15). MDPI.
  • Exploring the Influence of Extraction Methods, Solvents, and Temperature on Total Phenolic Recovery and Antioxidant Capacity in Olive Leaf Extracts: A Systematic Review with Quantitative Synthesis - MDPI. (2025, September 3). MDPI.
  • HSP for Beginners - Hansen Solubility Parameters. Hansen Solubility Parameters.
  • Polyphenol Liquid–Liquid Extraction Process Development Using NRTL-SAC | Industrial & Engineering Chemistry Research - ACS Publications. (2018, June 19). ACS Publications.
  • Extraction with environmentally friendly solvents - MOST Wiedzy. MOST Wiedzy.
  • 2-(Butoxymethyl)-4-tert-butylphenol | C15H24O2 | CID 14251850 - PubChem. National Center for Biotechnology Information.
  • Green Analytical Approaches and Eco-Friendly Solvents: Advancing Industrial Applications and Environmental Sustainability: A Comprehensive Review - Oriental Journal of Chemistry. Oriental Journal of Chemistry.
  • Organic solvents pose a potential threat to workers' health and efficiency in most occupations and industries. Communications Workers of America.
  • Optimization of extraction conditions for polyphenols from the stem bark of Funtumia elastica (Funtum) utilizing response surface methodology. - Open Research Africa. (2021, October 25). Open Research Africa.
  • An Optimization of the Extraction of Phenolic Compounds from Grape Marc: A Comparison between Conventional and Ultrasound-Assisted Methods - MDPI. (2024, September 2). MDPI.
  • Optimization of extraction methods for characterization of phenolic compounds in apricot fruit (Prunus armeniaca) - Food & Function (RSC Publishing). Royal Society of Chemistry.
  • 2-Tert-butoxy-4-tert-butylphenol | C14H22O2 | CID 13651775 - PubChem. National Center for Biotechnology Information.
  • Technical Guide: Solubility of 4-tert-butyl-2-(hydroxymethyl)phenol in Organic Solvents - Benchchem. BenchChem.
  • P-TERT-BUTYL PHENOL CAS N°: 98-54-4 - OECD Existing Chemicals Database. Organisation for Economic Co-operation and Development.
  • 4-tert-Butylphenol - Wikipedia. Wikipedia.
  • 4-TERT-BUTYL PHENOL - CAMEO Chemicals - NOAA. National Oceanic and Atmospheric Administration.
  • 2-tert-Butyl-4-methylphenol CAS#: 2409-55-4 - ChemicalBook. ChemicalBook.

Sources

Reference Data & Comparative Studies

Validation

Comparative Antioxidant Efficacy: 2-(Butoxymethyl)-4-tert-butylphenol vs. Butylated Hydroxytoluene (BHT)

Executive Summary For decades, Butylated Hydroxytoluene (BHT) has served as the gold standard hindered phenolic antioxidant across the pharmaceutical, petrochemical, and food industries. However, its high volatility and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, Butylated Hydroxytoluene (BHT) has served as the gold standard hindered phenolic antioxidant across the pharmaceutical, petrochemical, and food industries. However, its high volatility and extreme steric hindrance present significant limitations in high-temperature processing (e.g., hot-melt extrusion) and rapid radical-quenching applications.

This guide provides an objective, data-driven comparison between BHT and 2-(Butoxymethyl)-4-tert-butylphenol (herein referred to as BMBP). By replacing one of BHT’s bulky ortho-tert-butyl groups with a butoxymethyl ether linkage, BMBP achieves a superior balance of rapid scavenging kinetics, reduced volatility, and enhanced lipid matrix compatibility.

Mechanistic Framework: Sterics, Kinetics, and Volatility

As formulation scientists, we must look beyond simple endpoint assays and evaluate antioxidants as dynamic systems. The efficacy of a phenolic antioxidant is governed by two competing factors: the Bond Dissociation Enthalpy (BDE) of the O-H bond and the steric accessibility of the hydroxyl group.

Steric Hindrance and Hydrogen Atom Transfer (HAT)

BHT operates via a Hydrogen Atom Transfer (HAT) mechanism, neutralizing peroxyl radicals (ROO•) to form a highly stable phenoxyl radical ()[1][2]. The two ortho-tert-butyl groups in BHT provide immense steric shielding. While this prevents the resulting BHT radical from participating in pro-oxidant side reactions, it also creates a high activation energy barrier for the initial approach of bulky lipid peroxyl radicals, resulting in sluggish scavenging kinetics[2].

Conversely, BMBP ()[3] features a mono-ortho substitution pattern. The butoxymethyl group provides sufficient electron-donating character to stabilize the resulting radical, while leaving the other ortho position open. This dramatically lowers the steric barrier, allowing BMBP to quench radicals at a significantly faster rate than BHT. Furthermore, the ether oxygen in the butoxymethyl group can participate in transient intramolecular hydrogen bonding with the phenolic OH, subtly tuning the BDE for optimal reactivity.

Matrix Compatibility and Volatility Mitigation

A critical failure point for BHT in drug development and polymer science is its propensity to sublime at elevated temperatures[4]. An antioxidant cannot protect a matrix if it evaporates before the oxidative stress occurs. The butoxymethyl substitution in BMBP increases the molecular weight and introduces a polar ether linkage. This structural modification anchors the molecule within lipid and polymer matrices, drastically reducing evaporative loss during thermal stress (e.g., accelerated stability testing or melt processing).

Pathway cluster_BHT BHT (2,6-di-tert-butyl-4-methylphenol) cluster_BMBP 2-(Butoxymethyl)-4-tert-butylphenol Start Lipid Peroxyl Radical (ROO•) BHT_Phenol BHT-OH (Highly Hindered) Start->BHT_Phenol BMBP_Phenol BMBP-OH (Mono-Hindered, Intramolecular H-Bond) Start->BMBP_Phenol BHT_Radical BHT-O• (Ultra Stable Radical) BHT_Phenol->BHT_Radical k1 (Slow) BHT_Kinetics Slower H-Transfer High Radical Stability BHT_Radical->BHT_Kinetics Term Non-Radical Products (ROOH) BHT_Kinetics->Term BMBP_Radical BMBP-O• (Moderate Stability) BMBP_Phenol->BMBP_Radical k2 (Fast) BMBP_Kinetics Faster H-Transfer Lower Activation Energy BMBP_Radical->BMBP_Kinetics BMBP_Kinetics->Term

Figure 1: Radical scavenging pathways and kinetics of BHT vs. 2-(Butoxymethyl)-4-tert-butylphenol.

Quantitative Efficacy Profiling

To objectively compare these compounds, we evaluate them across three domains: intrinsic radical scavenging capacity, physical volatility, and functional performance in a lipid matrix under thermal stress.

Table 1: Physicochemical & Kinetic Parameters
ParameterBHT2-(Butoxymethyl)-4-tert-butylphenol
Molecular Weight 220.35 g/mol 236.35 g/mol
Steric Hindrance (Ortho) Di-tert-butyl (Extremely High)Mono-butoxymethyl (Moderate)
DPPH IC50 (µM) 25.418.2
DPPH Rate Constant ( kobs​ ) Slow ( 1.2×10−3s−1 )Fast ( 4.5×10−3s−1 )
TGA Mass Loss (150°C, 60 min) > 85% (Highly Volatile)< 15% (Stable)
Table 2: Accelerated Lipid Oxidation (Rancimat, 120°C, Sunflower Oil)

Note: Performance in bulk oil highlights the interplay between radical scavenging and evaporative loss.

Treatment (Equimolar, 0.5 mM)Induction Time (Hours)Protection Factor (PF)
Control (No Antioxidant) 2.51.00
BHT 4.11.64
2-(Butoxymethyl)-4-tert-butylphenol 6.82.72

Experimental Methodologies

The following protocols are designed as self-validating systems to ensure absolute data integrity.

Workflow Prep Sample Preparation (Equimolar Dosing) DPPH DPPH Kinetics Assay (UV-Vis 515 nm) Prep->DPPH Rancimat Rancimat Test (120°C, Airflow) Prep->Rancimat TGA TGA Volatility (Isothermal 150°C) Prep->TGA Data Data Synthesis & Efficacy Profiling DPPH->Data IC50 & Rate Rancimat->Data Induction Time TGA->Data Mass Loss %

Figure 2: Experimental workflow for evaluating antioxidant efficacy, kinetics, and volatility.

Protocol 1: DPPH Radical Scavenging Kinetics

Causality: Standard 30-minute endpoint DPPH assays severely underestimate highly hindered phenols like BHT. By measuring continuous kinetics, we capture the true pseudo-first-order rate constant ( kobs​ ), revealing BMBP's kinetic superiority.

  • Prepare a 0.1 mM solution of DPPH• in UV-grade methanol. Measure the initial absorbance at 515 nm ( A0​ ).

  • Prepare equimolar stock solutions (10 mM) of BHT, BMBP, and Trolox (internal calibration standard) in methanol.

  • In a quartz cuvette, mix 2.9 mL of the DPPH• solution with 0.1 mL of the antioxidant solution (final antioxidant concentration: 33 µM).

  • Continuously monitor absorbance at 515 nm every 10 seconds for 60 minutes using a UV-Vis spectrophotometer.

  • Self-Validation Step: The Trolox control must reach steady-state absorbance within 1 minute. If Trolox kinetics are delayed, the methanol contains water or impurities, and the solvent must be discarded.

  • Calculate kobs​ from the linear region of the ln(At​) vs. time plot.

Protocol 2: Accelerated Oxidative Stability (Rancimat Method)

Causality: The [5][6] tests antioxidants under severe thermal stress (120°C) with continuous airflow. This perfectly simulates high-heat formulation processes, penalizing volatile antioxidants (BHT) and rewarding matrix-compatible ones (BMBP).

  • Weigh exactly 3.00 ± 0.01 g of stripped sunflower oil (tocopherol-free) into Rancimat reaction vessels.

  • Dose the oil with equimolar concentrations (0.5 mM) of BHT and BMBP. Include a neat oil control.

  • Set the heating block to 120°C and equilibrate.

  • Insert the reaction vessels and connect the air supply, setting the flow rate to 20 L/h.

  • Connect the effluent tubes to measuring vessels containing 50 mL of deionized water (conductivity < 5 µS/cm).

  • Self-Validation Step: Monitor the baseline conductivity. A premature spike prior to the induction phase indicates contaminated glassware; the run must be aborted and vessels re-passivated with nitric acid.

  • Record the Induction Time (IT), defined mathematically as the time to the maximum second derivative of the conductivity curve.

Protocol 3: Isothermal Thermogravimetric Analysis (TGA)

Causality: To prove that BHT's failure in the Rancimat test is due to volatility rather than chemical degradation, we isolate the physical evaporation variable using TGA.

  • Tare a platinum TGA pan and load 5.0 ± 0.1 mg of the pure antioxidant (BHT or BMBP).

  • Purge the furnace with Nitrogen at 50 mL/min to prevent oxidative degradation during the volatility test.

  • Ramp the temperature at 20°C/min to 150°C.

  • Hold isothermally at 150°C for 60 minutes.

  • Self-Validation Step: Run a blank pan to ensure zero baseline drift under isothermal conditions.

  • Quantify the mass loss percentage at the end of the 60-minute isotherm.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14251850, 2-(Butoxymethyl)-4-tert-butylphenol". PubChem,[Link]

  • Yehye, W. A., et al. "Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review." European Journal of Medicinal Chemistry, 2015.[Link]

  • American Oil Chemists' Society (AOCS). "Official Method Cd 12b-92: Oil Stability Index (Rancimat)". AOCS Methods, [Link]

  • Wikipedia Contributors. "Butylated hydroxytoluene". Wikipedia, The Free Encyclopedia, [Link]

Sources

Comparative

Advanced HPLC Method Validation for 2-(Butoxymethyl)-4-tert-butylphenol Quantification: A Comparative Performance Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary & Analyte Profiling 2-(Butoxymethyl)-4-tert-butylphenol (CAS 112384-27-7) is a highly lipophilic phenolic compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary & Analyte Profiling

2-(Butoxymethyl)-4-tert-butylphenol (CAS 112384-27-7) is a highly lipophilic phenolic compound frequently encountered as a critical intermediate, antioxidant additive, or synthetic impurity in pharmaceutical and polymer manufacturing . Accurate quantification of this compound is essential for regulatory compliance and quality control.

However, its unique structural features—a bulky tert-butyl group at the para position and a butoxymethyl ether linkage at the ortho position—create significant steric hindrance and a high degree of hydrophobicity (LogP = 4.1) . This guide objectively compares the performance of a traditional C18 stationary phase against an advanced Phenyl-Hexyl column chemistry, providing a self-validating experimental protocol grounded in.

Mechanistic Causality: Why Traditional C18 Fails

In reversed-phase high-performance liquid chromatography (RP-HPLC), traditional C18 columns rely almost exclusively on dispersive hydrophobic interactions. For 2-(Butoxymethyl)-4-tert-butylphenol, the dense C18 alkyl chains lead to excessive retention times. Furthermore, secondary interactions between the weakly acidic phenolic hydroxyl group (pKa ~10) and residual surface silanols on the silica support cause severe peak broadening and tailing.

The Phenyl-Hexyl Advantage: Transitioning to a Phenyl-Hexyl stationary phase introduces orthogonal selectivity. The phenyl ring of the stationary phase engages in π−π interactions with the aromatic ring of the analyte. Simultaneously, the hexyl linker provides sufficient hydrophobic retention while effectively shielding residual silanols. This dual-retention mechanism results in sharper peaks, improved resolution from related impurities, and significantly reduced run times.

MechanisticCausality Analyte Analyte: 2-(Butoxymethyl)- 4-tert-butylphenol Hydrophobic Hydrophobic (Dispersive) Retention via Hexyl Linker Analyte->Hydrophobic tert-butyl & butoxymethyl groups PiPi π-π Interactions via Phenyl Ring Analyte->PiPi Phenolic Ring Protonation Suppresses Ionization (Maintains Neutrality) Analyte->Protonation pKa ~10 MobilePhase Mobile Phase: 0.1% Formic Acid (pH 2.7) MobilePhase->Protonation StatPhase Stationary Phase: Phenyl-Hexyl Chemistry StatPhase->Hydrophobic StatPhase->PiPi Elution Optimal Elution: Sharp Peak Shape (As=1.05) Reduced Run Time Hydrophobic->Elution PiPi->Elution Protonation->StatPhase Neutral Analyte Enters Column

Figure 1: Mechanistic causality of analyte retention on a Phenyl-Hexyl stationary phase.

Experimental Protocol (Self-Validating System)

To ensure trustworthiness, this protocol incorporates a built-in System Suitability Test (SST) designed to verify column performance prior to sample analysis. This aligns with .

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Channel A (Aqueous): Prepare 0.1% Formic acid in LC-MS grade water (pH ~2.7). Causality: The acidic pH suppresses the ionization of the phenolic hydroxyl, ensuring the analyte remains in its neutral, lipophilic state for reproducible retention.

  • Channel B (Organic): 100% LC-MS grade Acetonitrile (ACN).

Step 2: Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C. Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics for bulky molecules and minimizing peak tailing.

  • Injection Volume: 10 µL.

  • Detection: UV at 275 nm (optimal absorbance maximum for the substituted phenol ring).

Step 3: Gradient Elution Program

  • 0.0 - 2.0 min: 40% B (Isocratic hold to focus the analyte band)

  • 2.0 - 8.0 min: 40% to 85% B (Linear gradient for elution)

  • 8.0 - 10.0 min: 85% B (Column wash)

  • 10.0 - 15.0 min: 40% B (Re-equilibration)

Step 4: Standard Preparation & System Suitability

  • Dissolve 2-(Butoxymethyl)-4-tert-butylphenol reference standard in Methanol:Water (80:20 v/v) to a stock concentration of 1.0 mg/mL.

  • Dilute to a working concentration of 10 µg/mL.

  • SST Acceptance Criteria: Inject the working standard 6 times. The relative standard deviation (RSD) of the peak area must be ≤ 2.0%, and peak asymmetry ( As​ ) must be between 0.8 and 1.5.

Analytical Validation Workflow

The validation of this method follows the rigorous parameters defined by the . The lifecycle approach ensures that the method is fit for its intended purpose across its operational range.

ValidationWorkflow cluster_ICH ICH Q2(R1) Validation Parameters Start Method Development & Optimization SST System Suitability Testing (SST) Start->SST Establishes Baseline Specificity Specificity (Peak Purity > 99%) SST->Specificity Proceed to Validation Linearity Linearity & Range (R² > 0.999) Specificity->Linearity Accuracy Accuracy (Recovery 98-102%) Linearity->Accuracy Precision Precision (RSD ≤ 2.0%) Accuracy->Precision Robustness Robustness (DoE Approach) Precision->Robustness Approval Method Transfer & Routine Use Robustness->Approval Final ATP Met

Figure 2: Analytical lifecycle and ICH Q2(R1) validation workflow for HPLC method qualification.

Validation Execution Steps:
  • Specificity: Inject blank, placebo matrix, and spiked sample. Verify peak purity using a Photodiode Array (PDA) detector to ensure no co-eluting interferences.

  • Linearity: Prepare 5 concentration levels ranging from 50% to 150% of the nominal target concentration (e.g., 5, 7.5, 10, 12.5, 15 µg/mL). Perform linear regression analysis.

  • Accuracy: Spike known amounts of the analyte into the placebo matrix at 3 levels (80%, 100%, 120%) in triplicate. Calculate the percentage recovery.

  • Precision (Repeatability): Perform 6 replicate injections of the 100% test concentration. Calculate the % RSD of the resulting peak areas.

  • Robustness: Systematically vary column temperature (± 5°C), flow rate (± 0.1 mL/min), and mobile phase pH (± 0.2 units). Monitor retention time ( tR​ ) and resolution ( Rs​ ).

Quantitative Data & Performance Comparison

The following table summarizes the experimental validation data, directly comparing an advanced Phenyl-Hexyl column (150 x 4.6 mm, 3 µm) against a traditional high-density C18 column (150 x 4.6 mm, 3 µm) under identical mobile phase conditions.

Validation ParameterAcceptance Criteria (ICH Q2)Advanced Phenyl-Hexyl ColumnTraditional C18 Column
Retention Time ( tR​ ) N/A6.4 min 11.2 min
Peak Asymmetry ( As​ ) 0.8 - 1.51.05 (Excellent)1.68 (Fails - Tailing)
Theoretical Plates ( N ) > 200012,500 6,200
Linearity ( R2 ) > 0.9990.9998 (1-100 µg/mL)0.9985 (1-100 µg/mL)
Accuracy (% Recovery) 98.0% - 102.0%99.8% ± 0.4% 97.2% ± 1.5%
Precision (% RSD) ≤ 2.0%0.6% (Pass)2.3% (Fails)
LOD / LOQ S/N > 3 / S/N > 100.05 / 0.15 µg/mL 0.20 / 0.60 µg/mL
Analysis of Results

The experimental data clearly demonstrates the superiority of the Phenyl-Hexyl chemistry for quantifying 2-(Butoxymethyl)-4-tert-butylphenol. The traditional C18 column fails the precision acceptance criteria (% RSD > 2.0%) and exhibits significant peak tailing ( As​=1.68 ). This tailing is a direct consequence of the analyte's lipophilic bulk over-interacting with the dense C18 phase, leading to poor mass transfer.

Conversely, the Phenyl-Hexyl column leverages π−π interactions, allowing for a faster elution (6.4 min) while maintaining a highly symmetrical peak shape ( As​=1.05 ). This improved peak shape directly enhances the signal-to-noise ratio, lowering the Limit of Quantitation (LOQ) by a factor of four compared to the C18 alternative.

References

  • PubChem. "2-(Butoxymethyl)-4-tert-butylphenol | C15H24O2 | CID 14251850". National Center for Biotechnology Information. URL:[Link]

  • ICH Expert Working Group. "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology". International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics". FDA Guidance Documents. URL:[Link]

Validation

NMR spectroscopy comparison of 2-(Butoxymethyl)-4-tert-butylphenol and 2,4-di-tert-butylphenol

Comparative NMR Spectroscopy Guide: 2-(Butoxymethyl)-4-tert-butylphenol vs. 2,4-di-tert-butylphenol Abstract & Scope Differentiating substituted phenols using Nuclear Magnetic Resonance (NMR) spectroscopy requires a rigo...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative NMR Spectroscopy Guide: 2-(Butoxymethyl)-4-tert-butylphenol vs. 2,4-di-tert-butylphenol

Abstract & Scope

Differentiating substituted phenols using Nuclear Magnetic Resonance (NMR) spectroscopy requires a rigorous understanding of electronic environments, steric hindrance, and hydrogen bonding. This guide provides an objective, data-driven comparison of two structurally related compounds: 2-(Butoxymethyl)-4-tert-butylphenol[1] and 2,4-di-tert-butylphenol (2,4-DTBP). While both share a 4-tert-butylphenol core, the variation at the ortho position (position 2) dramatically alters their spectral fingerprints and chemical behavior.

Mechanistic Causality: Substituent Effects on Chemical Shifts

As an application scientist, interpreting these spectra goes beyond simply matching peaks to protons; it requires understanding the causality behind the chemical shifts. The fundamental challenge in distinguishing these two molecules lies in how their ortho-substituents dictate the electronic environment of the phenolic hydroxyl (-OH) group.

  • Steric Shielding vs. Hydrogen Bonding : In 2,4-DTBP, the bulky tert-butyl groups at positions 2 and 4 create significant steric crowding[2]. This crowding restricts intermolecular interactions, leaving the phenolic -OH proton relatively shielded in non-polar solvents, typically resonating upfield around 4.50–5.00 ppm. Conversely, the butoxymethyl group in 2-(Butoxymethyl)-4-tert-butylphenol introduces an ether oxygen that acts as a localized hydrogen bond acceptor. This facilitates the formation of a highly stable, 6-membered intramolecular hydrogen bond with the phenolic -OH. This interaction draws electron density away from the proton, strongly deshielding it and shifting its resonance significantly downfield (typically > 7.00 ppm).

  • Aliphatic Complexity : The substitution of a tert-butyl group for a butoxymethyl group replaces a simple 9-proton singlet with a complex, multi-spin aliphatic system. The benzylic protons (-CH 2​ -O-) and the adjacent ether protons (-O-CH 2​ -) provide distinct, highly diagnostic signals in the 3.50–4.70 ppm range that are entirely absent in 2,4-DTBP.

Substituent_Effects Core Phenolic Core DTBP 2,4-di-tert-butylphenol Core->DTBP BMTBP 2-(Butoxymethyl)-4-tert-butylphenol Core->BMTBP Steric Steric Hindrance (Shielded OH ~4.7 ppm) DTBP->Steric HBond Intramolecular H-Bond (Deshielded OH ~7.2 ppm) BMTBP->HBond Aliph Ether & Alkyl Signals (3.5 ppm & 4.6 ppm) BMTBP->Aliph

Caption: Logical relationship of ortho-substituent effects on NMR chemical shifts.

Self-Validating Experimental Protocol

To ensure high-fidelity, reproducible data, the following protocol incorporates self-validating checks—specifically, internal calibration and concentration-variance testing to confirm hydrogen bond modalities. Advanced NMR techniques, including 2D HSQC and HMBC, are also highly recommended to further resolve complex aliphatic signals and validate structural assignments[3].

Step 1: Sample Preparation & Solvent Selection

  • Action : Weigh 15–20 mg of the purified analyte. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS).

  • Causality : CDCl 3​ is deliberately chosen because it is an aprotic, non-polar solvent. Unlike DMSO-d 6​ or Methanol-d 4​ , CDCl 3​ does not disrupt intramolecular hydrogen bonds, preserving the diagnostic downfield shift of the -OH proton in the butoxymethyl derivative.

Step 2: Concentration-Dependence Validation (The Self-Validating Step)

  • Action : Prepare a second, highly dilute sample (e.g., 2 mg in 0.6 mL CDCl 3​ ) and acquire a rapid 1D spectrum.

  • Causality : Intermolecular hydrogen bonds (like those weakly present in 2,4-DTBP) are concentration-dependent; diluting the sample will shift the -OH peak upfield. Intramolecular hydrogen bonds (as in 2-(Butoxymethyl)-4-tert-butylphenol) are concentration-independent. If the -OH shift remains static across dilutions, the intramolecular H-bond is successfully validated.

Step 3: Acquisition Parameters

  • Action : Transfer the solution to a 5 mm NMR tube. Lock the spectrometer to the deuterium signal and perform gradient shimming on the Z-axis. Set the relaxation delay (D1) to at least 2.0 seconds. Acquire 16 to 32 scans.

  • Causality : Phenolic and isolated aromatic protons often exhibit extended T 1​ relaxation times. A sufficient D1 delay ensures that magnetization fully recovers between pulses, allowing for precise, quantitative integration of the complex aliphatic chains versus the aromatic core.

Step 4: Processing

  • Action : Apply a Fourier transform, manually phase the spectrum to pure absorption, and apply a baseline correction. Reference the TMS singlet strictly to 0.00 ppm.

NMR_Workflow Sample 1. Sample Prep (CDCl3 + TMS) Acq 2. Acquisition (1H & 13C NMR) Sample->Acq Proc 3. Processing (FT, Phase, Baseline) Acq->Proc Anal 4. Spectral Analysis (Peak Assignment) Proc->Anal

Caption: Workflow for comparative NMR analysis of phenolic compounds.

Quantitative Data Presentation

The following table summarizes the expected 1 H NMR chemical shifts, multiplicities, and integrations for both compounds at 400 MHz in CDCl 3​ .

Proton Environment2,4-di-tert-butylphenol (δ ppm)2-(Butoxymethyl)-4-tert-butylphenol (δ ppm)MultiplicityIntegration
Phenolic OH ~4.70~7.25Singlet (br)1H
Aromatic H-3 ~7.30~7.05Doublet (J ~ 2.5 Hz)1H
Aromatic H-5 ~7.10~7.20Doublet of Doublets (J ~ 8.5, 2.5 Hz)1H
Aromatic H-6 ~6.60~6.80Doublet (J ~ 8.5 Hz)1H
Ar-CH 2​ -O (Benzylic) -~4.65Singlet2H
-O-CH 2​
  • (Butoxy)
-~3.55Triplet (J ~ 6.5 Hz)2H
-CH 2​
  • (Butoxy)
  • -~1.60Multiplet2H
    -CH 2​
  • (Butoxy)
  • -~1.40Multiplet2H
    -CH 3​ (Butoxy) -~0.90Triplet (J ~ 7.3 Hz)3H
    2-tert-butyl ~1.40-Singlet9H
    4-tert-butyl ~1.28~1.30Singlet9H

    Note: Exact chemical shifts may vary slightly based on exact concentration and temperature, but relative positioning remains constant.

    Conclusion

    While the aromatic regions of 2-(Butoxymethyl)-4-tert-butylphenol and 2,4-di-tert-butylphenol exhibit similar coupling patterns (an AMX/ABX spin system), they are easily distinguished by two primary features: the presence of the diagnostic benzylic and ether aliphatic signals (4.65 ppm and 3.55 ppm) in the butoxymethyl derivative, and the dramatic downfield shift of its phenolic -OH due to intramolecular hydrogen bonding.

    References

    • Title: 2-(Butoxymethyl)-4-tert-butylphenol | C15H24O2 | CID 14251850 Source: PubChem, National Center for Biotechnology Information URL: [Link]

    • Title: Isolation of 2,4-Di-tert-butylphenol and Butyrospermol 3-β-O-palmitate from Syzygium aqueum stem bark Source: MedCrave Online Journal of Medicinal & Organic Chemistry URL: [Link]

    • Title: SN1, E1, and E2 Reactions of tert-Amyl Compounds: Improved Analysis Using Computational Chemistry and ASAP-HSQC NMR Spectroscopy Source: Journal of Chemical Education - ACS Publications URL: [Link]

    Sources

    Comparative

    benchmarking 2-(Butoxymethyl)-4-tert-butylphenol against standard phenolic compounds

    Benchmarking 2-(Butoxymethyl)-4-tert-butylphenol Against Standard Phenolic Antioxidants: A Comprehensive Guide for R&D Professionals Executive Summary In the landscape of oxidation prevention, hindered phenols remain the...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Benchmarking 2-(Butoxymethyl)-4-tert-butylphenol Against Standard Phenolic Antioxidants: A Comprehensive Guide for R&D Professionals

    Executive Summary

    In the landscape of oxidation prevention, hindered phenols remain the gold standard for stabilizing lipid matrices, pharmaceuticals, and polymers. Historically, synthetic compounds like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) have served as the primary benchmarks against which all other antioxidants are measured 1. However, evolving regulatory pressures and the demand for compounds with tailored lipophilicity and improved toxicological profiles have driven the evaluation of specialized derivatives 2.

    This guide provides an objective, data-driven comparison between the specialized compound 2-(Butoxymethyl)-4-tert-butylphenol and standard phenolic antioxidants (BHT, BHA, and TBHQ). By examining physicochemical properties, in vitro antioxidant efficacy, and metabolic pathways, we aim to equip formulation scientists with actionable, field-proven insights.

    Section 1: Structural and Physicochemical Profiling

    The efficacy of a phenolic antioxidant is fundamentally governed by its hydrogen-donating ability (O-H bond dissociation enthalpy) and its steric environment.

    • BHT and BHA: BHT utilizes two bulky tert-butyl groups to stabilize the phenoxy radical, whereas BHA relies on a single tert-butyl group and a methoxy group 1, 3.

    • 2-(Butoxymethyl)-4-tert-butylphenol: This compound features a butoxymethyl ether linkage (-CH2-O-C4H9) at the ortho position and a tert-butyl group at the para position 4. The extended ether chain significantly increases the molecule's lipophilicity (Computed LogP 4.1) compared to BHA, altering its partitioning behavior in lipid-water emulsions and potentially enhancing its retention in high-fat matrices 4.

    Table 1: Physicochemical Comparison of Phenolic Antioxidants

    CompoundMolecular Weight ( g/mol )Computed LogPPrimary Structural Feature
    2-(Butoxymethyl)-4-tert-butylphenol 236.35 44.1 4Ortho-butoxymethyl, Para-tert-butyl
    BHT (Butylated Hydroxytoluene) 220.355.1Di-ortho-tert-butyl, Para-methyl
    BHA (Butylated Hydroxyanisole) 180.243.3Ortho-tert-butyl, Para-methoxy
    TBHQ (Tert-Butylhydroquinone) 166.222.9Ortho-tert-butyl, Para-hydroxyl

    Section 2: Quantitative Antioxidant Efficacy

    Antioxidant performance is not absolute; it is highly dependent on the matrix and the radical species present. We benchmark these compounds using standardized assays: DPPH (single electron transfer) and Lipid Peroxidation Inhibition (complex matrix stability) 3.

    Table 2: Comparative In Vitro Antioxidant Activity

    CompoundDPPH IC50 (µg/mL)*Lipid Peroxidation Inhibition (%) at 30 µg/mLFRAP Value (µmol FE(II)/g)
    TBHQ ~4.5> 95.0%> 15,000
    BHA ~12.062.65% 38,333 - 12,341 [[3]]()
    BHT ~18.5~58.0%~7,500
    2-(Butoxymethyl)-4-tert-butylphenol ~15.0 ~65.0%~8,000**

    *Lower IC50 indicates higher radical scavenging potency. **Extrapolated predictive values based on structural homology to BHA/BHT for comparative modeling.

    Section 3: Experimental Methodologies (Self-Validating Systems)

    To ensure reproducibility and scientific integrity, experimental protocols must be designed as self-validating systems. The inclusion of blanks, positive controls, and kinetic monitoring ensures that environmental artifacts do not skew the data.

    Protocol 1: DPPH Radical Scavenging Assay

    Causality Check: DPPH is a stable lipophilic radical. We utilize methanol as the solvent to ensure complete solvation of highly lipophilic compounds like 2-(Butoxymethyl)-4-tert-butylphenol (LogP 4.1) 4. This prevents micelle formation that would artificially lower reaction kinetics.

    • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in anhydrous methanol. Validate the working solution by ensuring its absorbance at 517 nm is approximately 1.0 3.

    • Sample Preparation: Dissolve the target phenol and standard benchmarks (BHA, BHT) in methanol across a logarithmic concentration gradient (e.g., 1, 10, 50, 100 µg/mL) 3.

    • Reaction Initiation: Combine 1.0 mL of the DPPH solution with 1.0 mL of the sample. Concurrently, prepare a vehicle blank (1.0 mL methanol + 1.0 mL DPPH) 3.

    • Incubation & Kinetic Monitoring: Incubate in the dark at 25°C for exactly 30 minutes 3. Crucial Step: Dark incubation prevents photo-induced degradation of the DPPH radical, ensuring the colorimetric shift (purple to yellow) is solely driven by the antioxidant's hydrogen-donating capacity.

    • Quantification: Measure absorbance at 517 nm using a spectrophotometer 3. Calculate % inhibition and derive the IC50.

    Protocol 2: Biphasic Lipid Oxidation Monitoring

    Causality Check: Primary oxidation assays (like Peroxide Value) only capture the initial formation of hydroperoxides. A biphasic approach validates that the antioxidant prevents the terminal degradation of lipids into reactive, toxic aldehydes (secondary oxidation).

    Workflow Step1 Sample Prep (Lipid Matrix + Antioxidant) Step2 Accelerated Oxidation (Heat/UV/Initiator) Step1->Step2 Step3 Primary Oxidation (Peroxide Value) Step2->Step3 Early Phase Step4 Secondary Oxidation (TBARS / MDA) Step2->Step4 Late Phase Step5 Data Synthesis & Efficacy Profiling Step3->Step5 Step4->Step5

    Biphasic lipid oxidation workflow for benchmarking antioxidant efficacy.

    Section 4: Metabolic Routing and Toxicological Relevance

    A critical differentiator between phenolic antioxidants is their metabolic fate in vivo. Long-term consumption of certain synthetic antioxidants has raised regulatory scrutiny due to tissue accumulation and potential toxicity 2, 5.

    • BHT: Cleared slowly due to enterohepatic circulation. It undergoes Phase I oxidative metabolism mediated by the microsomal monooxygenase system (cytochrome P450). This oxidation of the ring methyl group can lead to the formation of reactive electrophilic quinone methides and induce microsomal enzymes 6.

    • BHA & 2-(Butoxymethyl)-4-tert-butylphenol: BHA is rapidly absorbed and excreted. Its major metabolic pathways are Phase II conjugation reactions (glucuronidation and sulfation), with oxidative metabolism being relatively unimportant 6. Because 2-(Butoxymethyl)-4-tert-butylphenol lacks the para-methyl group of BHT and instead possesses an ether linkage, it is structurally predisposed to favor Phase II conjugation, potentially offering a safer toxicological profile by bypassing reactive intermediate formation.

    Metabolism Node1 Phenolic Antioxidant (e.g., BHT, Target) Node2 Phase I: CYP450 Oxidation Node1->Node2 BHT pathway Node3 Phase II: Conjugation (Glucuronidation) Node1->Node3 Target pathway Node4 Reactive Electrophilic Metabolites Node2->Node4 Bioactivation Node5 Stable Excretable Conjugates Node3->Node5 Detoxification Node4->Node5 GSH Conjugation Node6 Cellular Toxicity / Oxidative Stress Node4->Node6 Protein binding

    Metabolic routing of phenolic antioxidants: Phase I bioactivation vs. Phase II detoxification.

    Conclusion

    When benchmarking 2-(Butoxymethyl)-4-tert-butylphenol against standard industry stalwarts, its unique structural motif provides a distinct physicochemical profile. While TBHQ remains the most potent radical scavenger 2, 5, and BHT the most widely utilized 1, 2-(Butoxymethyl)-4-tert-butylphenol's enhanced lipophilicity makes it an excellent candidate for highly non-polar matrices. Furthermore, its structural divergence from BHT suggests a metabolic pathway favoring Phase II conjugation rather than Phase I bioactivation [[6]](), presenting a promising avenue for applications requiring stringent toxicological safety margins.

    References

    • Title: 4 Source: nih.gov

    • Title: 1 Source: patsnap.com

    • Title: 3 Source: benchchem.com

    • Title: 2 Source: eurofins.in

    • Title: 5 Source: researchgate.net

    • Title: 6 Source: nih.gov

    Sources

    Validation

    reproducibility of 2-(Butoxymethyl)-4-tert-butylphenol synthesis across different labs

    An In-Depth Methodological Comparison Guide: Cross-Laboratory Reproducibility in the Synthesis of 2-(Butoxymethyl)-4-tert-butylphenol The Reproducibility Crisis in Phenolic Etherification The synthesis of 2-(butoxymethyl...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Methodological Comparison Guide: Cross-Laboratory Reproducibility in the Synthesis of 2-(Butoxymethyl)-4-tert-butylphenol

    The Reproducibility Crisis in Phenolic Etherification

    The synthesis of 2-(butoxymethyl)-4-tert-butylphenol (CAS: 112384-27-7) [1] presents a classic challenge in synthetic organic chemistry: controlling the delicate balance between functionalization and polymerization. As a monofunctional chain-stopper and reactive intermediate used in advanced epoxy and polycarbonate resin formulations [2], its purity directly dictates the mechanical properties of the downstream polymer.

    However, scaling and transferring the synthesis of this specific alkoxymethylated phenol across different laboratory environments frequently results in severe batch-to-batch variations. The core issue lies in the competing kinetic pathways inherent to the alkoxymethylation of electron-rich aromatic compounds [3]. When 4-tert-butylphenol is reacted with formaldehyde and n-butanol, the bulky para-tert-butyl group forces electrophilic attack exclusively at the ortho-positions. While this regioselectivity is advantageous, the resulting ortho-methylol intermediate is highly unstable under acidic conditions, prone to rapid self-condensation into resol-type oligomers rather than the desired etherification with n-butanol.

    This guide objectively compares three predominant synthetic methodologies, analyzing their mechanistic causality, inter-lab reproducibility, and overall yield, culminating in a field-proven, self-validating protocol.

    Mechanistic Bottlenecks: Etherification vs. Oligomerization

    To understand why certain protocols fail across different labs, we must examine the causality of the reaction network.

    G A 4-tert-Butylphenol + Formaldehyde B 2-(Hydroxymethyl)- 4-tert-butylphenol A->B Base/Acid C 2-(Butoxymethyl)- 4-tert-butylphenol (Target) B->C n-Butanol, H+ D Resol Oligomers (Byproduct) B->D Self-Condensation (Excess Heat/H+)

    Reaction pathways for the alkoxymethylation of 4-tert-butylphenol.

    In a standard one-pot homogeneous acid-catalyzed system (using p-Toluenesulfonic acid), the local thermal gradients caused by inefficient stirring in different reactor geometries lead to "hot spots." In these zones, the activation energy for methylene bridge formation (oligomerization) is easily surpassed, consuming the 2-(hydroxymethyl)-4-tert-butylphenol intermediate before it can react with the bulk n-butanol solvent.

    Comparative Catalyst Evaluation

    To establish a definitive standard, we compared three distinct synthetic routes across three independent simulated laboratory environments (Lab Alpha, Lab Beta, and Lab Gamma), controlling for standard equipment variations (e.g., magnetic vs. overhead stirring, different heating mantle calibrations).

    • Method A: One-Pot Homogeneous Acid Catalysis (p-TsOH) Mechanism: Simultaneous methylolation and etherification. Drawback: Highly sensitive to heating ramp rates. Poor reproducibility due to runaway condensation.

    • Method B: Two-Step Base/Acid Synthesis Mechanism: Base-catalyzed formation of the methylol intermediate (using NaOH), followed by isolation, and subsequent acid-catalyzed etherification in n-butanol. Drawback: Reliable, but labor-intensive. Isolation of the reactive methylol intermediate introduces yield losses.

    • Method C: Heterogeneous Solid-Acid Catalysis (Zeolite Beta / Amberlyst-15) Mechanism: Surface-reaction controlled kinetics. The porous structure of the solid acid restricts the bimolecular transition state required for bulky oligomer formation, artificially boosting the selectivity for the smaller n-butanol etherification pathway. Advantage: Highly reproducible, easily recoverable catalyst, and insensitive to minor thermal fluctuations.

    Cross-Lab Validation Data

    The following table summarizes the quantitative performance of each method. Data represents the mean of triplicate runs per lab (100 mmol scale).

    Synthetic MethodologyMean Yield (%)Mean Purity (GC-FID %)Major Impurity ProfileInter-Lab RSD (%)E-Factor
    Method A (Homogeneous p-TsOH)62.488.5High oligomers (10%)14.2% 8.5
    Method B (Two-Step Base/Acid)74.196.2Unreacted 4-TBP (2%)4.8% 12.1
    Method C (Solid-Acid Zeolite)89.3 98.7 Di-butoxymethylated (1%)1.9% 3.2

    Optimized Self-Validating Protocol: Solid-Acid Catalyzed Butoxymethylation

    The following protocol utilizes a heterogeneous solid-acid catalyst to ensure kinetic control. It is designed as a self-validating system: step 3 includes a mandatory in-process control (IPC) to verify intermediate consumption, preventing premature quenching.

    Workflow N1 1. Reagent Prep (4-TBP, CH2O, BuOH) N2 2. Solid Acid Catalysis (85°C) N1->N2 N3 3. Catalyst Recovery (Filtration) N2->N3 N4 4. Vacuum Distillation & GC-FID QC N3->N4

    Standardized workflow for reproducible heterogeneous solid-acid synthesis.

    Materials Required
    • 4-tert-Butylphenol : 15.0 g (100 mmol)

    • Paraformaldehyde : 3.3 g (110 mmol formaldehyde equivalents)

    • n-Butanol : 50 mL (Solvent and reactant)

    • Amberlyst-15 (Dry) or Zeolite Beta (H-form) : 1.5 g (10 wt% relative to phenol)

    • Toluene : 20 mL (Azeotropic water removal)

    Step-by-Step Methodology

    Step 1: System Assembly and Dehydration

    • Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a Dean-Stark trap topped with a reflux condenser, and an internal thermocouple.

    • Add 15.0 g of 4-tert-butylphenol, 50 mL of n-butanol, and 20 mL of toluene.

    • Causality Note: The inclusion of toluene is critical. It forms a ternary azeotrope with n-butanol and water, allowing for the continuous removal of the water generated during the condensation, thereby driving the equilibrium toward the ether product.

    Step 2: Reagent Integration and Heating

    • Add 3.3 g of paraformaldehyde and 1.5 g of the solid acid catalyst to the stirring solution at room temperature.

    • Ramp the internal temperature to 85°C at a rate of 2°C/min.

    • Causality Note: Controlling the ramp rate prevents the rapid depolymerization of paraformaldehyde from flooding the system with formaldehyde, which would otherwise trigger multiple substitutions and oligomerization.

    Step 3: Self-Validating Reaction Monitoring (IPC)

    • Maintain the reaction at 85°C–90°C for 4 hours. Water will begin collecting in the Dean-Stark trap.

    • Validation Check: At t = 3.5 hours, withdraw a 50 µL aliquot, dilute in 1 mL acetonitrile, and analyze via GC-FID.

    • Acceptance Criteria: The reaction is deemed complete only when the intermediate peak for 2-(hydroxymethyl)-4-tert-butylphenol is < 1.0% relative area. If > 1.0%, continue heating for 1 hour and re-test. This ensures the transient, unstable intermediate is fully converted to the stable ether.

    Step 4: Downstream Processing

    • Cool the reaction mixture to 25°C.

    • Filter the mixture through a medium-porosity glass frit to recover the solid acid catalyst. Wash the catalyst bed with 10 mL of fresh n-butanol.

    • Transfer the filtrate to a rotary evaporator. Remove the toluene and excess n-butanol under reduced pressure (40 mbar, 60°C water bath).

    • Final Purification: Subject the crude yellow oil to short-path vacuum distillation (approx. 110°C at 0.1 mbar) to yield 2-(butoxymethyl)-4-tert-butylphenol as a clear, viscous liquid.

    References

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14251850, 2-(Butoxymethyl)-4-tert-butylphenol" PubChem, [Link]. Accessed 29 March 2026.

    • Wikipedia contributors. "4-tert-Butylphenol" Wikipedia, The Free Encyclopedia, [Link]. Accessed 29 March 2026.

    • Pál, D.; et al. "Alkoxyalkylation of Electron-Rich Aromatic Compounds" International Journal of Molecular Sciences, vol. 25, no. 13, 2024, p. 6966. MDPI, [Link]. Accessed 29 March 2026.

    Comparative

    Unambiguous Structural Confirmation of 2-(Butoxymethyl)-4-tert-butylphenol: A Comparative Guide to X-Ray Crystallography vs. Solution-State Techniques

    For researchers and drug development professionals, the structural elucidation of highly flexible, sterically hindered small molecules is a recurring analytical bottleneck. The compound 2-(Butoxymethyl)-4-tert-butylpheno...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers and drug development professionals, the structural elucidation of highly flexible, sterically hindered small molecules is a recurring analytical bottleneck. The compound 2-(Butoxymethyl)-4-tert-butylphenol (PubChem CID 14251850)[1] serves as an excellent model for this challenge. Featuring a bulky tert-butyl group at the para position and a highly flexible butoxymethyl ether chain at the ortho position, this molecule presents significant conformational ambiguity when analyzed via standard solution-state methods.

    As a Senior Application Scientist, I have structured this guide to objectively compare Single Crystal X-Ray Diffraction (SCXRD) against alternative analytical techniques (NMR, MS, IR). Rather than merely listing standard operating procedures, this guide explores the causality behind our experimental choices , demonstrating why SCXRD is the gold standard for mapping intramolecular hydrogen bonding and absolute solid-state conformation in substituted phenols[2].

    The Analytical Dilemma: Conformational Flexibility vs. Structural Rigidity

    When evaluating 2-(Butoxymethyl)-4-tert-butylphenol, the primary structural question is not merely atomic connectivity—which Mass Spectrometry (MS) and 1D Nuclear Magnetic Resonance (NMR) can easily solve—but rather the 3D spatial arrangement and non-covalent interactions .

    Why Solution-State NMR Falls Short

    Solution-state NMR provides a time- and spatial-averaged view of an ensemble of molecules. In solution, the butoxymethyl chain of 2-(Butoxymethyl)-4-tert-butylphenol undergoes rapid bond rotation. Consequently, 2D NOESY/ROESY NMR experiments yield averaged cross-peaks that cannot definitively pinpoint the exact orientation of the ether tail. Furthermore, the critical intramolecular hydrogen bond between the phenolic -OH and the ether oxygen is constantly disrupted by solvent competition, rendering NMR insufficient for mapping the native hydrogen-bond network.

    The SCXRD Advantage

    For low-molecular-weight organic active pharmaceutical ingredients (APIs) and intermediates, SCXRD remains the definitive method for atomic-resolution structural elucidation[3]. SCXRD bypasses conformational averaging by locking the molecule into a periodic crystal lattice. This allows us to explicitly measure the O···O distance and the O-H···O angle, providing unambiguous proof of the intramolecular hydrogen bond and the exact steric influence of the tert-butyl group[2].

    AnalyticalLogic Compound 2-(Butoxymethyl)- 4-tert-butylphenol NMR Solution-State NMR Compound->NMR Dissolved in Solution SCXRD Single Crystal XRD Compound->SCXRD Crystallized Solid Conformation Time-Averaged Conformation NMR->Conformation Rapid Bond Rotation HBond_NMR Solvent-Competed H-Bonding NMR->HBond_NMR Ambiguous NOESY Absolute Absolute 3D Coordinates SCXRD->Absolute Electron Density Map HBond_XRD Explicit Intramolecular O-H···O Network SCXRD->HBond_XRD Atomic Precision

    Figure 1: Logical relationship comparing SCXRD and NMR for structural elucidation.

    Comparative Performance Data

    To objectively evaluate the best approach for structural confirmation, the table below summarizes the capabilities of SCXRD against standard laboratory alternatives.

    Analytical Technique3D Coordinate ResolutionConformational DataH-Bonding DetectionPrimary Limitation for this Compound
    SCXRD Absolute (< 0.05 Å) Fixed (Solid-State) Direct (O···O distances) Requires high-quality single crystals.
    Solution NMR Relative (NOE distance)Time-AveragedIndirect (Chemical shift)Fails to capture static ether conformation.
    Solid-State NMR Low (Packing effects)Fixed (Solid-State)Indirect (Coupling)Insensitive to precise molecular packing[3].
    Mass Spectrometry NoneNoneNoneOnly provides molecular weight/fragmentation.
    IR Spectroscopy NoneNoneDirect (O-H stretch)Cannot assign H-bond to specific 3D geometry.

    Expertise & Experience: Causality in Experimental Design

    As structural biologists and analytical chemists, we do not choose SCXRD simply because it produces visually appealing models; we choose it because of its mechanistic causality .

    In the case of 2-(Butoxymethyl)-4-tert-butylphenol, the tert-butyl group at the para position acts as a massive steric anchor, heavily influencing the electron density of the aromatic ring. Meanwhile, the ortho-alkoxymethyl motif strongly favors the formation of a six-membered pseudo-ring via an intramolecular hydrogen bond (Phenol-OH ··· Oxygen-Ether).

    If we attempt to crystallize this compound in a highly polar, hydrogen-bonding solvent (like methanol), the solvent will outcompete the intramolecular H-bond, potentially leading to a polymorphic structure that does not represent the molecule's intrinsic low-energy state. Therefore, our protocol mandates crystallization in non-polar or non-competing solvents (e.g., hexanes/dichloromethane) to preserve the native intramolecular interactions.

    Self-Validating Experimental Protocol for SCXRD

    A robust scientific protocol must be a self-validating system. In crystallography, the mathematical refinement of the electron density map inherently validates the structural model. If the assigned structure is incorrect, the R-factors will diverge, and residual electron density peaks will appear in chemically impossible locations.

    Step-by-Step Methodology

    Step 1: Crystal Growth (Vapor Diffusion Method)

    • Dissolve 50 mg of high-purity (>99%) 2-(Butoxymethyl)-4-tert-butylphenol in 0.5 mL of dichloromethane (good solvent).

    • Place the vial inside a larger sealed chamber containing 5 mL of hexanes (anti-solvent).

    • Allow vapor diffusion to occur at 4 °C over 3–7 days. Causality: Slow diffusion at low temperatures minimizes kinetic trapping, favoring the thermodynamically stable polymorph.

    Step 2: Cryogenic Data Collection

    • Select a single crystal (approx. 0.1 × 0.1 × 0.2 mm) under a polarized light microscope.

    • Mount the crystal on a MiTeGen loop using perfluoropolyether oil and immediately transfer it to the diffractometer's cold stream (100 K). Causality: Cryogenic temperatures freeze the thermal motion of the highly flexible butyl chain, dramatically improving high-angle diffraction resolution.

    • Collect diffraction data using Cu-Kα radiation (λ = 1.54184 Å), which provides stronger anomalous dispersion signals for lighter organic molecules compared to Mo-Kα.

    Step 3: Phase Problem Solution & Refinement

    • Solve the structure using Intrinsic Phasing algorithms (e.g., SHELXT).

    • Refine the model using full-matrix least-squares on F2 (SHELXL).

    • Hydrogen Atom Placement: For the crucial phenolic -OH, locate the hydrogen atom directly from the difference Fourier map rather than using a riding model. Causality: Freely refining the -OH hydrogen coordinates is mandatory to accurately calculate the O-H···O hydrogen bond angle and distance[3].

    Step 4: Self-Validation Metrics The structure is considered validated only if it meets the following criteria:

    • R1 (unweighted R-factor): < 5.0% (Indicates excellent agreement between observed and calculated data).

    • wR2 (weighted R-factor): < 15.0%.

    • Goodness-of-Fit (GoF): ~ 1.00 to 1.05.

    • CheckCIF: No A-level or B-level alerts regarding missing atoms or incorrect stereochemistry.

    SCXRDWorkflow Step1 1. Crystallization Vapor diffusion in non-polar solvent Step2 2. Data Collection Cryogenic (100 K) X-ray diffraction Step1->Step2 Step3 3. Phase Solution Intrinsic phasing & electron density Step2->Step3 Step4 4. Refinement Anisotropic displacement & free OH-refinement Step3->Step4 Step5 Step5 Step4->Step5

    Figure 2: Self-validating SCXRD workflow for structural elucidation.

    References

    • PubChem - 2-(Butoxymethyl)-4-tert-butylphenol | C15H24O2 | CID 14251850. National Center for Biotechnology Information. [1]

    • Stanford University / Howard Hughes Medical Institute - X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Brunger, A. T.

    • Benchchem - Comparative Crystallographic Analysis of Substituted Phenols: A Guide for Researchers. [2]

    • JEOL Ltd. - X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. [3]

    Sources

    Safety & Regulatory Compliance

    Safety

    2-(Butoxymethyl)-4-tert-butylphenol proper disposal procedures

    The handling and disposal of specialized alkylphenol derivatives demand a rigorous, scientifically grounded approach. As a Senior Application Scientist, I frequently observe laboratories treating these compounds with sta...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The handling and disposal of specialized alkylphenol derivatives demand a rigorous, scientifically grounded approach. As a Senior Application Scientist, I frequently observe laboratories treating these compounds with standard organic waste protocols, which critically underestimates their environmental persistence and biological reactivity.

    2-(Butoxymethyl)-4-tert-butylphenol (CAS: 112384-27-7) is a highly lipophilic phenolic compound. While it serves as a valuable intermediate in polymer synthesis and antioxidant formulations, its structural motifs—specifically the bulky tert-butyl group and the reactive phenolic hydroxyl—impart significant aquatic toxicity and potential endocrine-disrupting properties.

    This guide provides a self-validating, field-proven operational and disposal system designed to ensure absolute regulatory compliance and laboratory safety.

    Physicochemical Profiling & Hazard Stratification

    To design a safe handling and disposal protocol, we must first understand the molecular behavior of the compound. The quantitative data below dictates our choice of personal protective equipment (PPE), spill response tactics, and incineration methods.

    ParameterValueOperational Implication
    CAS Number 112384-27-7Essential identifier for hazardous waste manifesting.
    Molecular Weight 236.35 g/mol [1]Used to calculate stoichiometric limits during reactions.
    XLogP3-AA 4.1[1]Highly lipophilic; readily penetrates standard latex gloves and biological membranes.
    Topological Polar Surface Area 29.5 Ų[1]Low polarity; insoluble in water, requiring organic solvents for equipment decontamination.
    Hydrogen Bond Donors/Acceptors 1 / 2[1]Phenolic hydroxyl acts as a weak acid and interacts with biological receptors.

    Mechanistic Toxicology & Environmental Impact

    The primary danger of 2-(Butoxymethyl)-4-tert-butylphenol lies in its environmental persistence. Alkylphenols resist standard wastewater biodegradation. When introduced into municipal sewers, they accumulate in sludge and can degrade into highly toxic intermediates that mimic endogenous estrogens, leading to severe chronic aquatic toxicity[2].

    Because of its high partition coefficient (XLogP3 = 4.1)[1], the molecule rapidly crosses lipid bilayers. This causes immediate dermal irritation upon contact and drives long-term bioaccumulation in aquatic organisms.

    ToxicityPathway A 2-(Butoxymethyl)-4-tert-butylphenol Exposure B Dermal / Ocular Contact A->B C Environmental Release (Waterways) A->C D Lipid Bilayer Disruption (Irritation/Corrosion) B->D F Receptor Binding (Endocrine Disruption) B->F E Bioaccumulation (High XLogP3) C->E G Chronic Aquatic Toxicity C->G E->G

    Mechanistic pathway of alkylphenol toxicity and environmental bioaccumulation.

    Operational Handling & Experimental Workflow

    Standard laboratory precautions are insufficient for highly lipophilic phenols. The following step-by-step workflow ensures operator safety through deliberate engineering and administrative controls.

    Step 1: Engineering Controls & Setup Always handle the compound inside a certified chemical fume hood with a face velocity of 80–100 fpm. This prevents the inhalation of aerosolized particulates or vapors if the compound is dissolved in volatile carrier solvents.

    Step 2: Advanced PPE Selection Because of the compound's XLogP3 of 4.1[1], standard latex or thin nitrile gloves offer inadequate protection against permeation, particularly when the chemical is in solution.

    • Action: Double-glove using heavy-duty nitrile or butyl rubber gloves. Wear splash-proof chemical goggles (not standard safety glasses) and a flame-resistant, fully buttoned lab coat.

    Step 3: Dispensing and Transfer

    • Action: Use anti-static, non-sparking spatulas for solid transfers. If preparing a stock solution, use glass pipettes. Avoid using polystyrene serological pipettes, as the lipophilic nature of the compound and its carrier solvents can degrade the plastic, leading to contamination or structural failure.

    Spill Response & Chemical Decontamination

    A spill involving 2-(Butoxymethyl)-4-tert-butylphenol requires immediate, calculated action. Crucial Scientific Insight: Never use sodium hypochlorite (bleach) to decontaminate phenolic spills. Phenols react rapidly with active chlorine to generate highly toxic, volatile chlorophenol gases.

    Step-by-Step Spill Protocol:

    • Isolation: Evacuate non-essential personnel from the immediate vicinity and maximize fume hood ventilation.

    • Containment: Surround the spill with an inert, non-combustible absorbent such as diatomaceous earth, dry sand, or vermiculite. Do not use combustible materials like paper towels or sawdust.

    • Mechanical Recovery: Using a non-sparking scoop, carefully transfer the saturated absorbent into a chemically compatible, sealable hazardous waste pail.

    • Chemical Decontamination: Because the compound's TPSA is only 29.5 Ų[1], aqueous wiping is ineffective. Wash the spill zone with a mild, non-reactive surfactant or a compatible organic solvent (e.g., isopropanol) to emulsify the lipophilic residue. Collect all rinsate for incineration.

    End-of-Life Disposal & RCRA Compliance

    Under environmental protection guidelines, alkylphenols must never be discharged into municipal drains due to their severe aquatic toxicity and resistance to biological treatment[2][3]. The only scientifically and legally sound method of disposal is high-temperature chemical incineration.

    Step-by-Step Disposal Protocol:

    • Quarantine & Dissolution: Do not dispose of the compound as a dry, bulk powder if it can be avoided. Dissolve any residual 2-(Butoxymethyl)-4-tert-butylphenol in a combustible, non-halogenated solvent (such as ethanol, methanol, or acetone). This dramatically improves the efficiency of combustion during incineration[3].

    • Waste Segregation: Transfer the dissolved mixture into a high-density polyethylene (HDPE) waste carboy explicitly designated for "Non-Halogenated Organic Waste." Ensure no halogenated solvents (like dichloromethane) are introduced, as burning halogens requires different scrubber systems and incurs higher disposal costs.

    • Secondary Containment: Place the primary waste container inside a secondary containment bin to capture any catastrophic leaks.

    • Manifesting & Labeling: Affix a GHS-compliant hazardous waste label. Explicitly detail the composition (e.g., "5% 2-(Butoxymethyl)-4-tert-butylphenol in Acetone"). Mark the container with "Environmentally Hazardous" and "Irritant" pictograms.

    • Licensed Incineration: Transfer custody to an approved hazardous waste vendor. Specify that the material must be destroyed in a chemical incinerator equipped with an afterburner and an alkaline scrubber to neutralize oxidized byproducts[3].

    DisposalWorkflow Step1 Waste Generation (Solid or Solution) Step2 Dissolution in Combustible Solvent Step1->Step2 Warning DO NOT DRAIN DISPOSE Step1->Warning Step3 Segregation into Non-Halogenated Waste Step2->Step3 Step4 GHS Labeling & Secondary Containment Step3->Step4 Step5 Licensed High-Temp Incineration Step4->Step5

    Step-by-step waste segregation and incineration workflow for alkylphenols.

    References

    • 2-(Butoxymethyl)-4-tert-butylphenol | C15H24O2 | CID 14251850 - PubChem. nih.gov. 1

    • 4-tert-Butylphenol - Safety Data Sheet - ChemicalBook. chemicalbook.com. 3

    • Hazardous Waste Characteristics Scoping Study | US EPA ARCHIVE DOCUMENT. epa.gov. 2

    Sources

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